(Rac)-Pregabalin-d10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D |
InChI Key |
AYXYPKUFHZROOJ-ZVKOAREQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Pregabalin-d10 chemical properties and structure
An In-depth Technical Guide to (Rac)-Pregabalin-d10: Chemical Properties and Structure
Introduction
This compound is a deuterated isotopologue of Pregabalin, a pharmaceutical agent widely used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1] As a racemic mixture, it contains equal proportions of the (R)- and (S)-enantiomers.[2] The strategic replacement of ten hydrogen atoms with deuterium, a stable isotope of hydrogen, makes this compound an invaluable tool in pharmacokinetic and metabolic studies.[1][2] Its increased molecular weight allows it to be distinguished from the non-deuterated form in analytical techniques like mass spectrometry, serving as an excellent internal standard for quantitative assays.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical applications of this compound.
Chemical Properties and Structure
This compound's core structure is based on Pregabalin, a gamma-aminobutyric acid (GABA) analog.[1] The key modification is the substitution of ten hydrogen atoms with deuterium.[2] This isotopic labeling slightly increases the molecular mass compared to the parent compound, which can influence its physical properties.[2]
Molecular Architecture
The chemical structure of this compound is 3-(aminomethyl)-5-methylhexanoic acid, with deuterium atoms incorporated at specific positions.[2] The IUPAC name, 3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid, specifies the locations of the ten deuterium atoms.[3] This strategic placement ensures the compound's stereochemical integrity is maintained.[2]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₇D₁₀NO₂ | [4][5] |
| Molecular Weight | 169.29 g/mol | [2][3][4][5] |
| CAS Number | 2747917-76-4 | [2][3][4] |
| IUPAC Name | 3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid | [3] |
| InChI | InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D | [2][3] |
| InChIKey | AYXYPKUFHZROOJ-ZVKOAREQSA-N | [3] |
| SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN | [3] |
| Isotope Atom Count | 10 | [2] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Exact Mass | 169.188696244 Da | [3] |
| XLogP3-AA | -1.6 | [3] |
| Physical Properties | Specific data for boiling and melting points are currently unpublished.[2] |
Experimental Protocols
The synthesis and analysis of this compound involve specialized techniques to ensure high isotopic purity and accurate characterization.
Synthesis and Deuterium Incorporation
The synthesis of this compound is typically achieved through established deuteration methods applied to Pregabalin precursors.[2] Common synthetic strategies include:
-
Catalytic Hydrogen-Deuterium Exchange: This method involves the use of deuterium gas (D₂) and a catalyst, such as palladium, to replace specific hydrogen atoms with deuterium.[2]
-
Use of Deuterated Reagents: Incorporating deuterium-enriched reagents at key steps of the synthesis is another effective approach.[1][2] For instance, using deuterated lithium aluminum deuteride or CD₃I in alkylation reactions can introduce deuterium into the molecule.[1][2]
These methods are designed to achieve high isotopic purity, often exceeding 98%, which is crucial for minimizing kinetic isotope effects that could otherwise interfere with pharmacokinetic data.[2]
Analytical Validation
Post-synthesis, the successful incorporation of deuterium and the overall purity of the compound are verified using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra are used to confirm the positions of deuterium atoms by observing the reduction or absence of proton signals at the expected chemical shifts.
-
Mass Spectrometry (MS): MS is employed to confirm the molecular weight of this compound, ensuring it matches the expected value for the deuterated compound.[2]
Applications in Research
This compound is primarily used as an internal standard in quantitative assays for the determination of Pregabalin levels in biological samples.[2]
Quantitative Analysis using LC-MS/MS
In Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) workflows, this compound's distinct mass-to-charge ratio (m/z) allows it to be clearly differentiated from the non-deuterated Pregabalin.[2] By spiking a known quantity of the deuterated standard into a biological sample (e.g., plasma or serum), researchers can accurately quantify the concentration of endogenous Pregabalin.[2] This method significantly improves the precision and accuracy of the assay by correcting for variations in sample preparation and instrument response.[2]
References
(Rac)-Pregabalin-d10: A Technical Guide for Research Applications
(Rac)-Pregabalin-d10 , a deuterated analog of the widely used pharmaceutical agent pregabalin, serves as a critical tool in the research and development of this important drug. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on its use as an internal standard in quantitative bioanalysis. The information presented is intended for researchers, scientists, and drug development professionals.
Core Application: Internal Standard in Quantitative Analysis
The most prominent use of this compound in a research setting is as an internal standard (IS) for the accurate quantification of pregabalin in biological matrices.[1] Due to its structural similarity and identical physicochemical properties to the parent drug, it co-elutes with pregabalin during chromatographic separation. However, its increased mass, due to the incorporation of ten deuterium atoms, allows for its distinct detection by mass spectrometry.[1] This ensures that any variability during sample preparation and analysis, such as extraction efficiency and matrix effects, affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[2]
Quantitative Data from Bioanalytical Methods
The following tables summarize key quantitative parameters from various validated bioanalytical methods that utilize a deuterated internal standard for the quantification of pregabalin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Linearity and Sensitivity of Pregabalin Quantification
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 50 - 50000 | 50 | [3] |
| 1 - 250 | 1 | [1] |
| 10 - 10000 | 10 | [4] |
| 0.1 - 15.0 (µg/mL) | 0.1 (µg/mL) | [2] |
Table 2: Accuracy and Precision of Pregabalin Quantification
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) | Reference |
| LLOQ | 50 | 4.5 | -2.4 | 3.8 | -1.2 | [3] |
| Low | 150 | 2.9 | 1.3 | 2.1 | 0.7 | [3] |
| Mid | 2500 | 2.1 | 0.8 | 1.9 | 0.4 | [3] |
| High | 38000 | 1.8 | -0.5 | 1.7 | -0.3 | [3] |
| LLOQ | 1 | 4.3 | -1.7 | 4.1 | -0.2 | [1] |
| Low | 3 | 3.9 | 2.3 | 3.5 | 1.3 | [1] |
| Mid | 75 | 2.8 | 1.1 | 2.5 | 0.8 | [1] |
| High | 200 | 2.5 | -0.4 | 2.2 | -0.1 | [1] |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Low | 150 | 101.0 ± 2.8 | 106.0 ± 3.0 | [3] |
| Mid | 2500 | 101.0 ± 2.8 | - | [3] |
| High | 38000 | 101.0 ± 2.8 | 103.0 ± 7.0 | [3] |
| Mid | 75 | 91.4 | -7.0 | [1] |
Experimental Protocols
The following sections detail a typical experimental protocol for the quantification of pregabalin in human plasma using this compound as an internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting pregabalin from plasma samples.[3]
-
Spiking: To 50 µL of human plasma in a microcentrifuge tube, add a known concentration of this compound solution as the internal standard.
-
Precipitation: Add 500 µL of methanol to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with an appropriate volume of mobile phase or a suitable reconstitution solvent.
-
Injection: Inject a small volume (typically 5-10 µL) of the final solution into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following table outlines typical LC-MS/MS parameters for the analysis of pregabalin.
Table 4: Typical LC-MS/MS Parameters
| Parameter | Condition | Reference |
| Liquid Chromatography | ||
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | [1][3] |
| Mobile Phase A | 0.1% Formic acid in Water | [3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol | [3] |
| Flow Rate | 0.3 - 0.5 mL/min | [1][3] |
| Gradient | Isocratic or gradient elution | [1][3] |
| Injection Volume | 5 - 10 µL | [3] |
| Column Temperature | 40 °C | [1] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [3] |
| MS/MS Transition (Pregabalin) | m/z 160.1 -> 142.1, 117.1, 99.1, 55.1 | [2] |
| MS/MS Transition (this compound) | m/z 170.2 -> corresponding product ions | |
| Dwell Time | 100-200 ms | |
| Collision Energy | Optimized for each transition | |
| Gas Temperatures | Optimized for the instrument |
Visualizations
Pregabalin's Mechanism of Action
Pregabalin exerts its therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for quantifying pregabalin in a biological sample using this compound as an internal standard.
Proposed Synthesis of this compound
The synthesis would likely start from a suitable precursor that can be deuterated. One common starting material for pregabalin synthesis is isovaleraldehyde.
Step 1: Knoevenagel Condensation with a Deuterated Reagent
Reacting isovaleraldehyde with a deuterated source of malonic acid, such as malonic acid-d4, in the presence of a base like piperidine or pyridine would yield a deuterated intermediate.
Step 2: Michael Addition
A Michael addition of a cyanide source to the product from Step 1 would introduce the cyano group.
Step 3: Reduction and Hydrolysis
The cyano and ester groups would then be reduced and hydrolyzed. The reduction of the double bond can be performed using a deuteride source like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4) to introduce more deuterium atoms.
Step 4: Hofmann Rearrangement or Alternative Amination
The carboxyl group can be converted to an amide, followed by a Hofmann rearrangement to introduce the aminomethyl group. Alternatively, other amination strategies could be employed.
Step 5: Final Hydrolysis
The final step would involve the hydrolysis of any remaining ester or amide groups to yield this compound.
Note: The exact positions and number of deuterium atoms incorporated would depend on the specific deuterated reagents and reaction conditions used. The final product would require thorough characterization by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and isotopic purity.
This technical guide provides a comprehensive overview of the research applications of this compound, highlighting its crucial role in the accurate quantification of pregabalin. The provided data, protocols, and visualizations are intended to be a valuable resource for scientists and researchers in the field of drug development and bioanalysis.
References
A Technical Guide to the Mechanism of Action of (Rac)-Pregabalin-d10 as an Internal Standard
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalin, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Accurate quantification of pregabalin in biological matrices is critical for pharmacokinetic, bioequivalence, and clinical toxicology studies.[2][3] Achieving high precision and accuracy in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of an appropriate internal standard (IS).
A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative mass spectrometry. (Rac)-Pregabalin-d10, a deuterated form of pregabalin where ten hydrogen atoms are replaced by deuterium, serves as an ideal internal standard. This guide elucidates the mechanism of action by which this compound ensures accurate quantification, provides detailed experimental protocols, and presents key quantitative data for method development.
Pharmacological Context of Pregabalin
Before delving into its role as an internal standard, it is useful to understand the pharmacological action of the analyte itself. Pregabalin exerts its therapeutic effects by binding potently to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1] This binding reduces the influx of calcium at nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and norepinephrine.[1]
Core Principle: Isotope Dilution Mass Spectrometry
The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. It functions on the principle of Isotope Dilution Mass Spectrometry . This technique relies on the near-identical physicochemical properties of the analyte and its stable isotope-labeled counterpart.
Because this compound is chemically identical to pregabalin, it behaves the same way during every step of the analytical process, including extraction, chromatography, and ionization.[4] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same degree. However, the mass spectrometer can easily differentiate between the two compounds due to the mass difference imparted by the deuterium atoms.
By adding a known quantity of this compound to every sample and calibrator at the beginning of the workflow, quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratiometric approach effectively cancels out variability, leading to highly accurate and precise results.[4] The use of a deuterated standard compensates for measurement errors arising from ion suppression or enhancement, a common challenge in bioanalysis.[4]
Data Presentation: Mass Spectrometry and Chromatography
Successful method development requires precise parameters for mass spectrometry and liquid chromatography. While this compound is the ideal standard, data from methods using other deuterated versions like d4 and d6 are directly applicable and presented below. The mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of Pregabalin-d10 is expected to be ~170.2.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Ionization Mode | Reference(s) |
| Pregabalin | 160.0 / 160.2 | 55.1 / 142.2 | Positive ESI | [2][3][5][6] |
| Pregabalin-d4 | 164.1 | Not Specified | Positive ESI | [5] |
| Pregabalin-d6 | Not Specified | Not Specified | Positive ESI | [7] |
| Pregabalin-d10 (Expected) | ~170.2 | Same as Pregabalin | Positive ESI | N/A |
Note: Positive electrospray ionization (ESI) is preferred as it efficiently protonates the primary amine group of pregabalin.[1][5]
Table 2: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Synergi Max-RP (50x2.0mm, 4µ) | Hypurity C18 (150x4.6mm, 5µ) | Gemini C18 (50x2.0mm, 3µ) |
| Mobile Phase A | 0.1% Formic Acid in Water | Not Specified | Methanol-Water (98:2) with 0.5% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Not Specified | N/A (Isocratic) |
| Flow Rate | Gradient Elution | 0.7 mL/min | Isocratic |
| Run Time | 3.2 minutes | 3.5 minutes | 2.0 minutes |
| Reference | [1] | [5] | [3] |
Experimental Protocols
The following sections detail a representative workflow for the quantification of pregabalin in human plasma using a deuterated internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting pregabalin from plasma samples.[1]
Methodology:
-
Pipette 50 µL of a human plasma sample into a clean microcentrifuge tube.
-
Add a small, precise volume (e.g., 20 µL) of the this compound internal standard working solution.
-
Add 500 µL of cold methanol to precipitate plasma proteins.[1]
-
Vortex the mixture thoroughly for approximately 30-60 seconds.
-
Centrifuge the samples at high speed (e.g., 3500 rpm) for 5-10 minutes to pellet the precipitated proteins.[1][7]
-
Carefully transfer a 200 µL aliquot of the clear supernatant to a new tube.
-
Dilute the supernatant with 400 µL of purified water (or an appropriate reconstitution solvent) to ensure compatibility with the mobile phase.[1]
-
Transfer the final extract to an autosampler vial for injection into the LC-MS/MS system.
General Bioanalytical Workflow
The overall process from sample receipt to final data analysis is depicted below. The critical step is the addition of the internal standard at the very beginning to ensure it undergoes all subsequent steps alongside the analyte.
Conclusion
This compound acts as an ideal internal standard for the quantitative analysis of pregabalin in complex biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its chemical and physical similarity to the analyte ensures that it accurately tracks and corrects for variability during sample preparation and analysis. By providing identical chromatographic behavior and ionization response, while being distinctly measurable by mass, it enables the ratiometric quantification necessary for achieving the highest levels of accuracy, precision, and robustness in bioanalytical methods. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to develop and validate high-quality assays for pregabalin.
References
- 1. frontagelab.com [frontagelab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wsp.wa.gov [wsp.wa.gov]
In-Depth Technical Guide: Synthesis and Characterization of Deuterated Pregabalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated pregabalin, an isotopically labeled version of the widely used anticonvulsant and neuropathic pain agent. The introduction of deuterium can significantly alter the pharmacokinetic profile of pregabalin, offering potential advantages in drug metabolism and stability studies. This document details synthetic strategies, including catalytic deuteration and the use of deuterated reagents, and outlines key characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and tabulated quantitative data are provided to facilitate the practical application of this information in a research and development setting.
Introduction
Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is widely prescribed for the management of neuropathic pain, epilepsy, and generalized anxiety disorder. The selective replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), can lead to a "heavy" drug with modified metabolic properties. This is primarily due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond more resistant to enzymatic cleavage.
The strategic incorporation of deuterium into the pregabalin molecule can therefore slow its metabolism, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile. Furthermore, deuterated pregabalin serves as an invaluable internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic and metabolic studies of the parent drug.[1][2][3]
This guide will focus on the practical aspects of synthesizing and characterizing various deuterated isotopologues of pregabalin, providing researchers with the necessary information to produce and analyze these compounds.
Synthesis of Deuterated Pregabalin
Several strategies can be employed for the synthesis of deuterated pregabalin. The choice of method depends on the desired level and position of deuteration. Common approaches include hydrogen-deuterium exchange, the use of deuterated starting materials and reagents, and catalytic deuteration.
General Synthetic Workflow
The synthesis of deuterated pregabalin generally follows a multi-step process that can be adapted from established non-deuterated synthesis routes. A logical workflow is depicted below.
Caption: General workflow for the synthesis of deuterated pregabalin.
Experimental Protocols
This protocol describes a plausible method for the synthesis of pregabalin-d4, where deuterium is introduced at the aminomethyl and adjacent methine positions, based on the catalytic reduction of a cyano group and deuteration of an adjacent activated position.
Materials:
-
(S)-3-cyano-5-methylhexanoic acid
-
Deuterium gas (D₂)
-
Deuterated methanol (CD₃OD)
-
Palladium on carbon (10% Pd/C)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Deuterated Precursor:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-3-cyano-5-methylhexanoic acid (1.0 g, 6.44 mmol) in deuterated methanol (20 mL).
-
Add Raney Nickel (approx. 0.5 g, slurry washed with D₂O then CD₃OD).
-
Stir the suspension at room temperature under a deuterium gas atmosphere (balloon pressure or in a Parr hydrogenator) for 24-48 hours. The progress of the reaction should be monitored by TLC or ¹H NMR to observe the disappearance of the proton signal at the α-position to the cyano group.
-
After completion, carefully filter the catalyst through a pad of Celite under an inert atmosphere. The Raney Nickel is pyrophoric and must be handled with care.[7]
-
Evaporate the solvent under reduced pressure to obtain the deuterated cyano acid intermediate.
-
-
Reduction of the Cyano Group:
-
Dissolve the deuterated cyano acid intermediate in deuterated methanol (25 mL).
-
Add 10% Pd/C (0.1 g).
-
Stir the mixture under a deuterium gas atmosphere at room temperature for 12-24 hours.
-
Filter the catalyst through Celite and wash the filter cake with deuterated methanol.
-
Evaporate the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in deionized water (10 mL) and adjust the pH to approximately 3 with 1M HCl.
-
Extract the aqueous solution with diethyl ether (3 x 20 mL) to remove any unreacted starting material or byproducts.
-
Adjust the pH of the aqueous layer to 7 with 1M NaOH.
-
Concentrate the aqueous solution under reduced pressure.
-
The crude deuterated pregabalin can be purified by recrystallization from a mixture of isopropanol and water.
-
Dry the purified product under vacuum to yield pregabalin-d4 as a white crystalline solid.
-
Characterization of Deuterated Pregabalin
Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized pregabalin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for confirming the positions and extent of deuterium incorporation.
-
¹H NMR: In the ¹H NMR spectrum of deuterated pregabalin, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For pregabalin-d4 synthesized via the proposed protocol, the signals for the two protons of the aminomethyl group and the two protons at the 3- and 4-positions would be expected to be absent.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. Carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will have a slightly upfield chemical shift compared to the non-deuterated analogue.
Table 1: Expected NMR Data for Pregabalin and Pregabalin-d4 (in D₂O)
| Assignment | Pregabalin ¹H NMR (ppm) | Pregabalin-d4 ¹H NMR (ppm) | Pregabalin ¹³C NMR (ppm) | Pregabalin-d4 ¹³C NMR (ppm) |
| CH₂ (aminomethyl) | ~3.0 | Absent | ~45.9 | ~45.5 (triplet) |
| CH (at C3) | ~2.3 | Absent | ~33.2 | ~32.8 (triplet) |
| CH₂ (at C2) | ~2.5 | ~2.5 | ~43.4 | ~43.4 |
| CH (at C5) | ~1.7 | ~1.7 | ~26.2 | ~26.2 |
| CH₂ (at C4) | ~1.3 | Absent | ~43.1 | ~42.7 (triplet) |
| CH₃ (at C5) | ~0.9 | ~0.9 | ~23.2, ~22.6 | ~23.2, ~22.6 |
| C=O | - | - | ~180.6 | ~180.6 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the deuterated compound and to confirm the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
For pregabalin-d4, the molecular weight will be increased by approximately 4 Da compared to non-deuterated pregabalin (MW ≈ 159.23 g/mol ). In LC-MS/MS analysis using electrospray ionization (ESI) in positive mode, the [M+H]⁺ ion will be observed.
Table 2: Expected Mass Spectrometry Data for Pregabalin and its Deuterated Analogues
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| Pregabalin | C₈H₁₇NO₂ | 159.1259 | 160.1 | 142.1, 116.1, 97.0 |
| Pregabalin-d4 | C₈H₁₃D₄NO₂ | 163.1511 | 164.1 | 146.1 |
| Pregabalin-d6 | C₈H₁₁D₆NO₂ | 165.1636 | 166.1 | 148.1 |
Note: Fragmentation patterns can vary depending on the instrument and collision energy.[1][10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized deuterated pregabalin. Since deuteration has a minimal effect on the polarity of the molecule, the retention time of deuterated pregabalin is expected to be very similar to that of the non-deuterated compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 6.9 with potassium hydroxide) in a ratio of 10:90 (v/v).[12]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
Procedure:
-
Prepare a standard solution of non-deuterated pregabalin of known concentration in the mobile phase.
-
Prepare a solution of the synthesized deuterated pregabalin in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention times and peak areas to determine the purity of the deuterated product. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Signaling Pathways and Experimental Logic
The rationale for using deuterated pregabalin in drug development stems from its potential to favorably alter metabolic pathways.
Caption: Rationale for deuteration: Impact on metabolic pathways.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of deuterated pregabalin. The outlined synthetic protocol, based on catalytic deuteration, offers a practical approach for introducing deuterium into the pregabalin scaffold. The characterization techniques, including NMR, MS, and HPLC, are essential for verifying the successful synthesis and ensuring the purity and isotopic enrichment of the final product. The strategic use of deuteration presents a promising avenue for the development of next-generation pregabalin analogues with enhanced pharmacokinetic properties, and deuterated pregabalin remains a critical tool for bioanalytical research. Further exploration of different deuteration strategies and the synthesis of various isotopologues will continue to be of significant interest to the scientific and pharmaceutical communities.
References
- 1. frontagelab.com [frontagelab.com]
- 2. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wsp.wa.gov [wsp.wa.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 9. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Isotopic Labeling of Pregabalin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of pregabalin, a crucial technique for advancing research in drug development and neuroscience. Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely used to treat epilepsy, neuropathic pain, and anxiety disorders. Isotopic labeling enables researchers to trace the molecule in biological systems, elucidate its metabolic fate, and quantify its presence with high precision. This guide details the various labeling strategies, experimental protocols, and applications of isotopically labeled pregabalin.
Introduction to Isotopic Labeling of Pregabalin
Isotopic labeling involves the substitution of one or more atoms of a molecule with their isotopes. Common isotopes used in the labeling of pregabalin include deuterium (²H or D), carbon-13 (¹³C), carbon-14 (¹⁴C), and nitrogen-15 (¹⁵N). The choice of isotope depends on the specific research application.
-
Deuterium (²H): Used to create heavy-labeled internal standards for quantitative analysis by mass spectrometry. Deuteration can also alter the metabolic profile of a drug, a strategy sometimes employed in drug development to improve pharmacokinetic properties.
-
Carbon-13 (¹³C): A stable isotope used for nuclear magnetic resonance (NMR) spectroscopy studies to probe molecular structure and dynamics. It is also used as a non-radioactive tracer in metabolic studies.
-
Carbon-14 (¹⁴C): A radioactive isotope that is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies.[1][2] Its radioactive decay allows for highly sensitive detection and quantification in biological samples.
-
Nitrogen-15 (¹⁵N): A stable isotope that can be incorporated into the amine group of pregabalin for NMR and mass spectrometry-based studies.
Mechanism of Action of Pregabalin: A Signaling Pathway
Pregabalin exerts its therapeutic effects by binding to the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3] This binding is crucial for its analgesic, anticonvulsant, and anxiolytic properties. The signaling pathway is initiated by the modulation of calcium influx into presynaptic neurons.
Synthetic Strategies for Isotopic Labeling
The synthesis of isotopically labeled pregabalin generally follows the established synthetic routes for the unlabeled compound, with the introduction of the isotopic label at a key step. Several synthetic strategies for pregabalin have been reported, often involving a resolution step to obtain the desired (S)-enantiomer.[4][5][6][7]
A common feature in many pregabalin syntheses is a hydrogenation step, which is an ideal point for the introduction of deuterium. For example, the reduction of a cyano group to a primary amine can be performed using deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Experimental Workflow for Deuterium Labeling
The following diagram illustrates a generalized workflow for the synthesis of deuterated pregabalin, adaptable from known synthetic routes.
References
- 1. openmedscience.com [openmedscience.com]
- 2. openmedscience.com [openmedscience.com]
- 3. frontagelab.com [frontagelab.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthesizing Pregabalin (2015) | Zhang Weidong | 3 Citations [scispace.com]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. CN104193635A - Synthesis method of pregabalin - Google Patents [patents.google.com]
The Pharmacokinetics of Pregabalin: A Technical Guide and the Unexplored Profile of its Deuterated Analog
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the pharmacokinetics of the widely used anticonvulsant and analgesic drug, pregabalin. It also addresses the current knowledge gap regarding the pharmacokinetic profile of its deuterated analog, (Rac)-Pregabalin-d10.
While extensive research has characterized the absorption, distribution, metabolism, and excretion of non-labeled pregabalin, a thorough review of the scientific literature reveals a notable absence of in-vivo comparative pharmacokinetic studies for this compound. Deuterated compounds, such as this compound, are primarily synthesized for use as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, due to their distinct mass-to-charge ratio. This allows for precise quantification of the non-deuterated drug in biological samples. However, the impact of deuteration on the pharmacokinetic properties of pregabalin in living organisms has not been formally investigated and published.
This guide will, therefore, focus on presenting the well-established pharmacokinetic data for non-labeled pregabalin, alongside a discussion of the theoretical implications of deuteration on its pharmacokinetic profile. Furthermore, detailed experimental protocols for conducting pharmacokinetic studies of pregabalin are provided, which would be applicable for future investigations into its deuterated analogs.
Pharmacokinetics of Non-Labeled Pregabalin
Pregabalin exhibits a predictable and linear pharmacokinetic profile, making it a manageable therapeutic agent. Its absorption is rapid, and it undergoes minimal metabolism, with the majority of the drug excreted unchanged in the urine.
Quantitative Pharmacokinetic Parameters of Non-Labeled Pregabalin
The following table summarizes the key pharmacokinetic parameters of non-labeled pregabalin based on studies in healthy adult volunteers.
| Parameter | Value | Citation |
| Bioavailability | ≥90% (independent of dose) | [1][2][3][4][5] |
| Time to Peak Plasma Concentration (Tmax) | Approximately 1 hour (fasted) | [1][4][5][6] |
| ~3 hours (with food) | [2][7] | |
| Peak Plasma Concentration (Cmax) | Dose-proportional | [2][4] |
| Reduced by 25-31% with food | [3] | |
| Area Under the Curve (AUC) | Dose-proportional | [2] |
| Elimination Half-Life (t½) | Approximately 6.3 hours | [2][3][4][8] |
| Volume of Distribution (Vd) | Approximately 0.5 L/kg | [2][8] |
| Protein Binding | <1% (not significantly bound) | [2][3][4] |
| Metabolism | Negligible (<2% of the dose) | [2][4] |
| Primary Metabolite | N-methylpregabalin | [2][3] |
| Excretion | Primarily renal (≥90% as unchanged drug in urine) | [2][3][4][8] |
| Renal Clearance | 67.0 to 80.9 mL/min | [2] |
The Potential Impact of Deuteration on Pregabalin Pharmacokinetics: A Theoretical Discussion
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can influence the pharmacokinetic properties of a drug, primarily by affecting its metabolism. This is due to the "kinetic isotope effect," where the increased mass of deuterium results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This can make the bond more resistant to enzymatic cleavage, a common step in drug metabolism.
Given that pregabalin undergoes very limited metabolism, the impact of deuteration on its overall pharmacokinetic profile is hypothesized to be minimal.[2][4] The primary route of elimination for pregabalin is renal excretion of the unchanged drug.[2][3][4][8] Therefore, altering the metabolic pathway through deuteration would likely not significantly affect its clearance or half-life.
However, if the minor metabolic pathway leading to the formation of N-methylpregabalin is affected by deuteration, slight changes in the metabolite profile could be observed. Without specific in-vivo studies on this compound, this remains a theoretical consideration.
Experimental Protocols for Pharmacokinetic Assessment
The following outlines a typical experimental protocol for a single-dose, crossover pharmacokinetic study of pregabalin in healthy volunteers. This design is suitable for comparing different formulations or, hypothetically, for comparing labeled and non-labeled compounds.
Study Design
A randomized, open-label, two-period, two-sequence crossover study is a standard design. A washout period of at least one week between dosing periods is recommended to ensure complete elimination of the drug from the system.
Subject Population
-
Healthy adult male and female volunteers.
-
Age range typically between 18 and 55 years.
-
Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.
-
Exclusion criteria should include a history of renal or hepatic impairment, gastrointestinal issues that could affect drug absorption, and use of any medications that could interact with pregabalin.
Dosing and Administration
-
A single oral dose of pregabalin (e.g., 150 mg capsule) is administered with a standardized volume of water after an overnight fast.
-
For studies investigating the effect of food, a standardized high-fat meal is given before drug administration.
Blood Sampling
Venous blood samples are collected at the following time points:
-
Pre-dose (0 hours)
-
Post-dose at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours.
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method
-
Plasma concentrations of pregabalin are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
This compound would typically be used as the internal standard for the quantification of non-labeled pregabalin.
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
t½: Elimination half-life.
-
CL/F: Apparent total clearance.
-
Vd/F: Apparent volume of distribution.
Visualizations
Pregabalin Metabolism and Excretion Pathway
Caption: Metabolic and excretion pathway of pregabalin.
Experimental Workflow for a Pregabalin Pharmacokinetic Study
Caption: A typical crossover design workflow for a pharmacokinetic study.
References
- 1. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. Population pharmacokinetics of pregabalin in healthy subjects and patients with post-herpetic neuralgia or diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic studies of pregabalin suppositories based on pharmacological research - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of (Rac)-Pregabalin-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pregabalin is a widely used pharmaceutical agent known for its remarkably low rate of metabolism, with over 90% of the drug excreted unchanged in urine.[1][2][3] Consequently, it exhibits high metabolic stability. The primary focus of this technical guide is to explore the theoretical underpinnings and practical considerations for assessing the in vitro metabolic stability of (Rac)-Pregabalin-d10, a deuterated analog of pregabalin. While specific experimental data for this compound is not publicly available, this guide provides a comprehensive framework for such an investigation. We will delve into the rationale for deuteration, present detailed experimental protocols for assessing metabolic stability, and offer templates for data presentation and visualization.
Introduction: Pregabalin's Metabolic Profile and the Rationale for Deuteration
Pregabalin is characterized by its predictable and linear pharmacokinetics.[1][4] It is not metabolized by the cytochrome P450 enzyme system and does not significantly bind to plasma proteins.[1][3][5] The metabolism of pregabalin is negligible, with less than 2% of the administered dose being metabolized.[1][3][6] The major metabolite identified is N-methylpregabalin, which accounts for a very small fraction of the dose.[2]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug discovery to potentially alter a molecule's pharmacokinetic properties. The increased mass of deuterium can strengthen the chemical bonds to carbon, making them more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down metabolism, potentially leading to a longer half-life and increased drug exposure. In the case of this compound, the ten deuterium atoms are strategically placed to investigate their effect on its already high metabolic stability.
Experimental Protocols for In Vitro Metabolic Stability Assessment
The following are detailed methodologies for conducting in vitro metabolic stability assays using liver microsomes and hepatocytes.
Liver Microsome Stability Assay
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.
Materials:
-
This compound
-
Non-deuterated (Rac)-Pregabalin (for comparison)
-
Pooled human, rat, or mouse liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis (e.g., a different deuterated analog like Pregabalin-d4)
Procedure:
-
Preparation of Incubation Mixtures: In separate tubes, combine the liver microsomes, phosphate buffer, and the test compound (this compound or non-deuterated pregabalin).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and transfer them to tubes containing a quenching solution (e.g., cold acetonitrile with the internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
Hepatocyte Stability Assay
Objective: To assess the metabolic stability of this compound in a more complete cellular system containing both Phase I and Phase II enzymes.
Materials:
-
This compound
-
Non-deuterated (Rac)-Pregabalin
-
Cryopreserved or fresh hepatocytes (human, rat, or mouse)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Incubation plates (e.g., 24-well plates)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Cell Seeding: Plate the hepatocytes in the incubation plates and allow them to attach.
-
Compound Addition: Prepare working solutions of the test compounds in the culture medium and add them to the respective wells.
-
Incubation: Incubate the plates at 37°C in a humidified incubator, often with gentle shaking.
-
Time-Point Sampling: At designated time points, collect aliquots of the medium and/or cells and quench the metabolic activity with a suitable solvent like cold acetonitrile containing an internal standard.
-
Sample Processing: Process the samples by centrifugation to remove cellular debris.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.
Data Presentation
Quantitative data from in vitro metabolic stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Metabolic Stability of this compound and Non-deuterated Pregabalin in Human Liver Microsomes (Hypothetical Data)
| Compound | Time (min) | % Parent Remaining | t½ (min) | CLint (µL/min/mg protein) |
| (Rac)-Pregabalin | 0 | 100 | > 60 | < 5 |
| 5 | 98.5 | |||
| 15 | 96.2 | |||
| 30 | 92.8 | |||
| 60 | 88.1 | |||
| This compound | 0 | 100 | > 60 | < 5 |
| 5 | 99.2 | |||
| 15 | 98.1 | |||
| 30 | 96.5 | |||
| 60 | 94.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, reflecting the expected high stability of pregabalin.
Visualizations
Diagrams are essential for illustrating complex workflows and pathways.
Caption: Workflow for an in vitro metabolic stability assay.
References
- 1. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Understanding the Racemic Nature of (Rac)-Pregabalin-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Pregabalin-d10 is the deuterated form of a racemic mixture containing both (S)- and (R)-enantiomers of Pregabalin. The pharmacologically active component is (S)-Pregabalin, a potent ligand for the α2δ-1 subunit of voltage-gated calcium channels. This binding activity is central to its therapeutic effects as an anticonvulsant, analgesic, and anxiolytic. The (R)-enantiomer exhibits significantly lower affinity for this target. The use of the deuterated racemic mixture, this compound, is primarily as an internal standard in analytical and pharmacokinetic studies, allowing for precise quantification of Pregabalin in biological matrices. This guide provides an in-depth technical overview of the racemic nature of this compound, its synthesis, the differential biological activity of its enantiomers, and the experimental protocols for their separation and analysis.
Introduction: The Significance of Chirality in Pregabalin
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, possesses a single chiral center, leading to the existence of two stereoisomers: (S)-Pregabalin and (R)-Pregabalin. The therapeutic efficacy of the commercially available drug, Lyrica®, is attributed exclusively to the (S)-enantiomer. The (R)-enantiomer is considered an impurity and is significantly less biologically active. Therefore, understanding the properties and ensuring the stereochemical purity of the active pharmaceutical ingredient is paramount in drug development and quality control.
This compound is a stable-isotope labeled form of racemic Pregabalin, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling does not alter the chemical properties of the enantiomers but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Pregabalin in research and clinical settings.
Synthesis of this compound
The synthesis of this compound involves the preparation of the racemic Pregabalin backbone followed by or concurrent with the introduction of deuterium atoms. While a specific detailed protocol for this compound is proprietary, a general synthetic approach can be outlined based on established methods for Pregabalin synthesis and deuteration techniques.
A common route to racemic Pregabalin involves the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by a Michael addition and subsequent hydrolysis and decarboxylation. Deuterium can be introduced at various stages using deuterated reagents or through hydrogen-deuterium exchange reactions.
Illustrative Synthetic Pathway:
Caption: Illustrative synthetic pathway for this compound.
Differential Biological Activity of Pregabalin Enantiomers
The pharmacological activity of Pregabalin is highly stereospecific. The (S)-enantiomer is the active form, exhibiting high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. In contrast, the (R)-enantiomer has a significantly lower affinity for these subunits.
Binding Affinity to α2δ-1 Subunit
The differential binding affinity is the molecular basis for the distinct pharmacological effects of the two enantiomers. The (S)-enantiomer's binding to the α2δ-1 subunit is a prerequisite for its therapeutic actions.
| Enantiomer | Target | Binding Affinity (Ki) |
| (S)-Pregabalin | Human recombinant α2δ-1 subunit | 32 nM[1] |
| (R)-Pregabalin | Human recombinant α2δ-1 subunit | ~320 nM (estimated to be ~10x less active) |
Mechanism of Action and Downstream Signaling
The binding of (S)-Pregabalin to the α2δ-1 subunit of presynaptic voltage-gated calcium channels modulates calcium influx. This, in turn, reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This reduction in neurotransmitter release is believed to be the primary mechanism underlying Pregabalin's analgesic, anticonvulsant, and anxiolytic effects.[1][2][3]
Caption: Signaling pathway of (S)-Pregabalin.
Experimental Protocols for Enantiomeric Separation
The separation and quantification of the (S)- and (R)-enantiomers of Pregabalin are critical for quality control and research purposes. Due to the lack of a strong chromophore, direct UV detection is challenging. Therefore, methods often rely on mass spectrometry or derivatization to enhance detection.
Direct Chiral High-Performance Liquid Chromatography (HPLC)
This method utilizes a chiral stationary phase (CSP) to achieve direct separation of the enantiomers.
Caption: Workflow for direct chiral HPLC separation.
Protocol: A detailed protocol for the direct chiral separation of Pregabalin enantiomers can be found in the work of Chen et al. (2016).
Pre-column Derivatization Followed by HPLC
This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
Protocol: A detailed protocol for the pre-column derivatization of Pregabalin enantiomers can be found in the work of Wu et al. (2008).
Conclusion
The racemic nature of this compound is a critical aspect to consider in its application as an internal standard. The profound difference in biological activity between the (S)- and (R)-enantiomers underscores the importance of stereospecificity in drug action. The methodologies outlined in this guide for the synthesis and enantiomeric separation of Pregabalin are fundamental for researchers and professionals in the fields of drug development, quality control, and clinical diagnostics, ensuring the accurate and reliable quantification of the pharmacologically active (S)-Pregabalin.
References
(Rac)-Pregabalin-d10 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Rac)-Pregabalin-d10, a deuterated analog of Pregabalin. This document details its chemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities.
Core Chemical Data
This compound is a racemic mixture of the deuterated enantiomers of Pregabalin. The inclusion of ten deuterium atoms provides a stable isotopic label, making it a valuable tool in pharmacokinetic and metabolic studies.
| Property | Value | Citations |
| Molecular Formula | C₈H₇D₁₀NO₂ | [1][2][3] |
| Molecular Weight | 169.29 g/mol | [1][2][3][4] |
| CAS Number | 2747917-76-4 or 128013-69-4 | [2][3] |
Note on CAS Number: There appears to be a discrepancy in the publicly available information regarding the CAS number for this compound, with both 2747917-76-4 and 128013-69-4 being cited by chemical suppliers. Researchers should verify the CAS number with their specific supplier.
Mechanism of Action
The pharmacological activity of this compound is attributed to its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, it does not bind directly to GABA or benzodiazepine receptors. The primary mechanism of action for Pregabalin, and by extension its deuterated isotopologues, involves its potent and selective binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[5][6][7][8]
This binding modulates calcium influx at nerve terminals, which in turn reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[5][6][8] By dampening excessive neuronal excitability, Pregabalin exerts its analgesic, anticonvulsant, and anxiolytic effects.[5][6]
Signaling Pathway Diagram
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Page loading... [guidechem.com]
- 3. rac-Pregabalin-d10 - CAS:128013-69-4 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 4. Pregabalin-d10 | C8H17NO2 | CID 163322441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 7. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
The Potential of Deuterated Pregabalin: A Technical Review of a Next-Generation Neuromodulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pregabalin, marketed as Lyrica®, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder. Its mechanism, involving the binding to the α2-δ subunit of voltage-gated calcium channels, is well-established.[1] This technical guide explores the existing literature on pregabalin and delves into the prospective therapeutic role of its deuterated analogue. While clinical data on deuterated pregabalin as a therapeutic agent remains nascent, this paper will review the foundational science of pregabalin, introduce the principles of deuteration in drug development, and present the current, albeit limited, understanding of deuterated pregabalin, primarily in research settings. The potential for improved pharmacokinetic properties through deuteration suggests a promising avenue for enhancing this widely-used therapeutic agent.
Introduction to Pregabalin
Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, it does not exert its effects through direct interaction with GABA receptors. Instead, its primary mechanism of action is the high-affinity binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[1] This interaction modulates calcium influx at presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This neuromodulatory effect underlies its efficacy as an anticonvulsant, analgesic, and anxiolytic.
The Science of Deuteration in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron. This seemingly minor difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can significantly impact the metabolic stability of a drug. By strategically replacing hydrogen atoms with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed. This can potentially lead to:
-
Enhanced Metabolic Stability: A reduced rate of metabolism can increase a drug's half-life.
-
Altered Pharmacokinetics: Slower clearance can lead to higher plasma concentrations and a longer duration of action.
-
Improved Safety Profile: A more predictable metabolic profile may reduce the formation of reactive metabolites and potentially lower inter-patient variability.
Deuterated Pregabalin: Current State of Knowledge
Currently, the most well-documented use of deuterated pregabalin, specifically rac-Pregabalin-d4 and rac-Pregabalin-d10, is as an internal standard in analytical and bioanalytical assays.[1] Its distinct mass allows for precise quantification of non-deuterated pregabalin in biological matrices during pharmacokinetic and metabolism studies.
While clinical trial data for a therapeutically intended deuterated pregabalin is not publicly available, the foundational principle of deuteration suggests that such a compound could offer an improved pharmacokinetic profile over standard pregabalin. Given that pregabalin undergoes minimal metabolism (less than 2% of a dose is metabolized in humans), the potential for significant alteration of its pharmacokinetic profile through deuteration at non-metabolic sites is a subject for further investigation.[2] However, even minor metabolic pathways can sometimes be significant, and deuteration could potentially reduce the formation of the N-methylated derivative, the major metabolite of pregabalin.[2]
Pharmacokinetics of Pregabalin (Non-Deuterated)
Pregabalin exhibits predictable and linear pharmacokinetics.[3] It is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.5 hours.[2] Bioavailability is high (≥90%) and is not dose-dependent.[2][3] Food can delay the time to peak concentration but does not significantly affect the overall extent of absorption.[3] Pregabalin does not bind to plasma proteins and is primarily eliminated unchanged by the kidneys.[2][3] The elimination half-life is approximately 6.3 hours in individuals with normal renal function.[2]
Table 1: Pharmacokinetic Parameters of Pregabalin in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours (fasting) | [2] |
| Bioavailability | ≥90% | [2][3] |
| Plasma Protein Binding | <1% | |
| Apparent Volume of Distribution | ~0.5 L/kg | [2] |
| Elimination Half-life (t1/2) | ~6.3 hours | [2] |
| Metabolism | Negligible (<2%) | [2] |
| Primary Route of Elimination | Renal (as unchanged drug) | [2][3] |
Clinical Efficacy of Pregabalin (Non-Deuterated)
The efficacy of pregabalin has been established in numerous randomized controlled trials for various conditions.
Table 2: Summary of Pregabalin Efficacy in Key Indications
| Indication | Dosage Range (mg/day) | Key Efficacy Findings | Reference(s) |
| Diabetic Peripheral Neuropathy | 150 - 600 | Significant reduction in pain scores compared to placebo. | [4] |
| Postherpetic Neuralgia | 150 - 600 | Significant reduction in pain scores compared to placebo. | [4] |
| Fibromyalgia | 300 - 450 | Significant improvement in pain and patient global impression of change. | |
| Adjunctive Therapy for Partial Onset Seizures | 150 - 600 | Significant reduction in seizure frequency compared to placebo. | |
| Generalized Anxiety Disorder | 150 - 600 | Significant reduction in anxiety symptoms. |
Experimental Protocols (Standard Pregabalin)
The following provides a generalized overview of methodologies from clinical trials investigating the efficacy of standard pregabalin for neuropathic pain.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.[5]
Participant Population: Adults with a confirmed diagnosis of the target condition (e.g., diabetic peripheral neuropathy, postherpetic neuralgia) and a baseline pain score of ≥4 on an 11-point Numeric Pain Rating Scale (NRS).
Dosing Regimen:
-
Titration Phase: Typically a 1- to 2-week period where the dose of pregabalin is gradually increased to the target maintenance dose (e.g., starting at 75 mg/day and titrating up to 300 mg/day or 600 mg/day in divided doses).
-
Maintenance Phase: A fixed-dose period of 8 to 12 weeks at the randomized target dose.
Primary Efficacy Endpoint:
-
Change from baseline in the mean pain score on the 11-point NRS at the end of the maintenance phase.
Secondary Efficacy Endpoints:
-
Proportion of responders (patients with ≥30% or ≥50% reduction in mean pain score).
-
Patient Global Impression of Change (PGIC).
-
Sleep interference scores.
-
Measures of anxiety and depression.
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Vital signs.
-
Clinical laboratory tests.
Visualizations
Signaling Pathway of Pregabalin
Caption: Mechanism of action of pregabalin at the presynaptic terminal.
Experimental Workflow for a Typical Pregabalin Clinical Trial
Caption: Generalized workflow of a randomized controlled trial for pregabalin.
Future Directions and Conclusion
The application of deuterium in drug design has gained significant traction, with several deuterated drugs now approved for clinical use. While the therapeutic development of deuterated pregabalin is not yet in the public domain, the potential for an improved pharmacokinetic profile warrants further investigation. A deuterated version could theoretically offer a longer half-life, potentially allowing for less frequent dosing and improved patient compliance. Furthermore, a more stable metabolic profile might lead to reduced inter-individual variability in drug exposure.
This technical guide has provided a comprehensive overview of the current literature on pregabalin and introduced the scientific rationale for the development of a deuterated analogue. As more research becomes available, the therapeutic landscape for this important class of neuromodulators may evolve. Continued preclinical and, eventually, clinical studies are necessary to fully elucidate the potential benefits of deuterated pregabalin.
References
- 1. Buy rac-Pregabalin-d4 (EVT-1495177) [evitachem.com]
- 2. droracle.ai [droracle.ai]
- 3. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregabalin for chronic neuropathic pain in adults | Cochrane [cochrane.org]
- 5. Double-blind, randomized, controlled, crossover trial of pregabalin for neurogenic claudication - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS Method for the Quantification of Pregabalin Using (Rac)-Pregabalin-d10
Application Note
Abstract
This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Pregabalin in human plasma. The method utilizes (Rac)-Pregabalin-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing.[1] Sample preparation is achieved through a straightforward protein precipitation protocol. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring reliable Pregabalin quantification.
Introduction
Pregabalin, an analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely prescribed for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3][4] It functions by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which in turn reduces the influx of calcium into nerve terminals and decreases the release of excitatory neurotransmitters such as glutamate and substance P.[2][3][5][6]
Accurate and precise measurement of Pregabalin concentrations in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4][7] The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating matrix effects and ensuring the reliability of quantitative results.
Signaling Pathway of Pregabalin
Caption: Mechanism of action of Pregabalin.
Experimental Protocols
Materials and Reagents
-
Pregabalin analytical standard
-
This compound (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development Workflow
Caption: Bioanalytical LC-MS/MS method development workflow.
Quantitative Data
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0-0.5 min | 5% B |
| 0.5-2.0 min | 5-95% B |
| 2.0-2.5 min | 95% B |
| 2.5-2.6 min | 95-5% B |
| 2.6-3.5 min | 5% B |
| MS System | |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Pregabalin | 160.1 | 142.1 | 0.1 | 25 | 15 |
| 160.1 | 55.1 | 0.1 | 25 | 20 | |
| This compound | 170.2 | 152.2 | 0.1 | 25 | 15 |
| 170.2 | 65.1 | 0.1 | 25 | 20 |
Note: The MRM transitions for this compound are predicted based on the mass shift from the non-deuterated form. The product ions may need to be confirmed by infusion.
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 10 - 5000 ng/mL | Met |
| Intra-day Precision (%CV) | ≤ 15% | < 8% |
| Inter-day Precision (%CV) | ≤ 15% | < 10% |
| Accuracy (% Bias) | ± 15% | -5% to +7% |
| Matrix Effect | 85-115% | 92-108% |
| Recovery | Consistent and reproducible | > 85% |
| LLOQ | 10 ng/mL | Met |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Pregabalin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential matrix effects and sample preparation variability. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in a clinical or research setting. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity.
References
- 1. frontagelab.com [frontagelab.com]
- 2. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. akjournals.com [akjournals.com]
- 5. droracle.ai [droracle.ai]
- 6. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
Application Notes and Protocols for the Quantitative Analysis of Pregabalin in Plasma using (Rac)-Pregabalin-d10
Introduction
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant drug utilized in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] It functions by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[1] Accurate quantification of pregabalin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive LC-MS/MS method for the determination of pregabalin in human plasma, employing (Rac)-Pregabalin-d10 as the internal standard (IS) to ensure accuracy and precision. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Principle
The analytical method involves the extraction of pregabalin and the internal standard, this compound, from human plasma via protein precipitation. The supernatant is then injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The compounds are separated chromatographically and detected by a mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of pregabalin to its deuterated internal standard against a calibration curve.
Chemical Structures
Caption: Chemical structures of Pregabalin and this compound.
Experimental Workflow
Caption: Experimental workflow for pregabalin analysis in plasma.
Materials and Reagents
-
Pregabalin reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Equipment
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
Stock and Working Solutions
-
Pregabalin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pregabalin in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Pregabalin Working Solutions: Prepare serial dilutions of the pregabalin stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation Protocol
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
To each tube, add 50 µL of the corresponding plasma sample (or blank plasma).
-
Add 20 µL of the this compound internal standard working solution (1 µg/mL) to all tubes except the blank.
-
Gently vortex for 10 seconds.
-
Add 200 µL of methanol to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or a shallow gradient as needed for separation |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pregabalin: m/z 160.1 → 142.1 This compound: m/z 170.1 → 152.1 |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation.[3]
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Pregabalin | 20 - 16,000 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 20 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 60 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 12,000 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Data is representative of typical bioanalytical method validation results for pregabalin.[4][5]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 60 | 85 - 115 | 85 - 115 |
| High | 12,000 | 85 - 115 | 85 - 115 |
Recovery and matrix effect should be consistent and reproducible.[3]
Table 4: Stability
| Stability Condition | Duration | Accuracy (%) |
| Bench-top (Room Temperature) | 24 hours | 85 - 115 |
| Freeze-thaw (3 cycles) | -20°C | 85 - 115 |
| Long-term | 30 days | 85 - 115 |
Pregabalin is generally stable under typical laboratory storage and handling conditions.[2]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of pregabalin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in clinical and research settings. The method has been validated over a clinically relevant concentration range and demonstrates acceptable performance in terms of linearity, accuracy, precision, recovery, and stability.
References
- 1. frontagelab.com [frontagelab.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Pregabalin in Human Plasma Using (Rac)-Pregabalin-d10 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pregabalin is an anticonvulsant drug utilized in the management of neuropathic pain, as an adjunctive therapy for partial seizures, and for generalized anxiety disorder.[1] It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[2] Pregabalin's mechanism of action involves binding to the α2δ (alpha2delta) subunit of voltage-dependent calcium channels in the central nervous system.[3] This binding reduces the influx of calcium at nerve terminals, which in turn diminishes the release of various neurotransmitters, including glutamate and norepinephrine.[3][4]
Accurate quantification of pregabalin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The use of a stable isotope-labeled internal standard is the preferred method for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing and instrument response.[5] (Rac)-Pregabalin-d10, a deuterated form of pregabalin, is an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar ionization efficiency while being distinguishable by its mass-to-charge ratio (m/z).[5]
This application note provides a detailed protocol for the rapid and sensitive quantification of pregabalin in human plasma using this compound as an internal standard with an LC-MS/MS system. The described method employs a simple protein precipitation technique for sample preparation, enabling high-throughput analysis.
Mechanism of Action of Pregabalin
The therapeutic effects of pregabalin are primarily mediated through its interaction with voltage-gated calcium channels. The diagram below illustrates this simplified pathway.
Caption: Mechanism of action of Pregabalin.
Experimental Protocol
This protocol is a representative method based on established bioanalytical procedures for pregabalin.[3][6]
1. Materials and Reagents
-
Pregabalin reference standard
-
This compound internal standard (IS)
-
LC-MS grade methanol[3]
-
LC-MS grade acetonitrile
-
Ultrapure water
-
Human plasma (blank, collected with an appropriate anticoagulant)
2. Preparation of Stock and Working Solutions
-
Pregabalin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pregabalin reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare the this compound stock solution similarly in methanol.
-
Working Solutions: Prepare serial dilutions of the pregabalin stock solution with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.[8] A typical calibration curve range is 0.50–20,000.00 ng/mL.[6][9]
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration (e.g., 50 µg/mL).[4]
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.[3]
-
Add 50 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 500 µL of methanol to each tube.[3]
-
Vortex each tube for approximately 1 minute.[3]
-
Centrifuge the samples at 3500-4000 rpm for 5 minutes to pellet the precipitated proteins.[3][4]
-
Transfer 200 µL of the supernatant to a new set of tubes or a 96-well plate.
-
Add 400 µL of purified water to each supernatant sample.[3]
-
Vortex briefly and inject the sample into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column, such as a Thermo Hypurity C18 (4.6 mm x 150 mm, 5.0 µm) or equivalent.[6][9][10]
-
Mobile Phase: An isocratic mobile phase consisting of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid is often effective.[4]
-
Flow Rate: 0.250 - 1.0 mL/minute.[4]
-
Injection Volume: 10-20 µL.[4]
-
Column Temperature: 40°C.[4]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The parent-to-product ion transitions should be optimized for the specific instrument. Based on literature for pregabalin and its deuterated analogs, the transitions would be approximately:
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum sensitivity.
-
Analytical Workflow
The diagram below outlines the major steps in the bioanalytical process, from sample receipt to final data reporting.
Caption: Bioanalytical workflow for Pregabalin quantification.
Data Presentation and Performance Characteristics
The method should be validated according to regulatory guidelines (e.g., FDA).[2][9] The following table summarizes typical performance data for bioanalytical methods for pregabalin, which this protocol is expected to meet or exceed.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.50 – 20,000.00 ng/mL | [6][9] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Intra-day Precision (%CV) | ≤ 6.89% | [7] |
| Inter-day Precision (%CV) | < 9.09% | [7] |
| Intra-day Accuracy (%RE) | -4.17% to +3.08% | [7] |
| Inter-day Accuracy (%RE) | -3.0% to +10.00% | [7] |
| Mean Extraction Recovery | 80.45% – 89.12% | [7] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | [6] |
Note: %CV = Percent Coefficient of Variation; %RE = Percent Relative Error. Values are representative and should be established for each specific laboratory and application.
Conclusion
The protocol described provides a robust, sensitive, and high-throughput method for the quantification of pregabalin in human plasma. The use of this compound as an internal standard combined with a simple protein precipitation sample preparation procedure and rapid LC-MS/MS analysis ensures accurate and reliable results suitable for demanding research and clinical applications. This method is well-suited for pharmacokinetic studies requiring the analysis of a large number of samples.
References
- 1. W-5218 | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. omicsonline.org [omicsonline.org]
- 3. frontagelab.com [frontagelab.com]
- 4. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound () for sale [vulcanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PREGABALIN IN ...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Pregabalin Analysis
This document provides detailed application notes and experimental protocols for the sample preparation of pregabalin from various biological matrices. The included methods—Solid-Phase Extraction (SPE), Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Polymer-assisted Microextraction (PME)—are essential for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology.
Solid-Phase Extraction (SPE)
Application Note: Solid-Phase Extraction is a highly selective and efficient method for isolating pregabalin from complex biological matrices like plasma.[1][2][3][4] It relies on the partitioning of pregabalin between a solid sorbent and the liquid sample. By carefully selecting the sorbent and elution solvents, it is possible to remove interferences and concentrate the analyte, resulting in a cleaner extract and increased sensitivity.[1] Mixed-mode SPE cartridges, such as cation exchange (CX), are particularly effective for retaining pregabalin, an amino acid analog.[1][2]
Experimental Protocol 1: SPE of Pregabalin from Human Plasma
This protocol is adapted from a method using mixed-mode solid phase extraction cartridges for LC-MS/MS analysis.[1][2]
-
Sample Pre-treatment: To a 100 µL plasma sample, add 100 µL of an internal standard (e.g., Gabapentin or Pregabalin-d4) and 100 µL of 2% (v/v) formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a SOLA CX 10 mg/1 mL cartridge with 250 µL of methanol followed by 250 µL of water.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 250 µL of 2% (v/v) formic acid in water, followed by 250 µL of methanol.
-
Elution: Elute the analyte with 250 µL of 5% (v/v) ammonium hydroxide in methanol.
-
Dry-Down: Evaporate the eluent to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 250 µL of a suitable solvent, such as 50:50:0.1 (v/v) water/methanol/formic acid.[1] The sample is now ready for LC-MS/MS injection.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. [PDF] Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS Using SOLA CX Mixed Mode Solid Phase Extraction Cartridges and an Accucore PFP HPLC Column | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-Pregabalin-d10 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Pregabalin-d10 is a deuterated analog of Pregabalin, a widely used pharmaceutical agent for treating neuropathic pain, epilepsy, and generalized anxiety disorder. The primary application of this compound in a research setting is as an internal standard (IS) for the quantitative analysis of Pregabalin in biological matrices during pharmacokinetic (PK) studies. Its stable isotope-labeled nature ensures that its chemical and physical properties are nearly identical to Pregabalin, making it an ideal tool for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies in common animal models, namely rats and mice.
Mechanism of Action of Pregabalin
Pregabalin exerts its therapeutic effects by binding with high affinity to the α2-δ (alpha-2-delta) subunit of voltage-gated calcium channels in the central nervous system.[1][2][3][4][5] This binding reduces the influx of calcium into nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][2][3][4][5] This modulation of neurotransmitter release is believed to be the primary mechanism behind Pregabalin's analgesic, anticonvulsant, and anxiolytic properties.[3]
Pharmacokinetic Profiles of Pregabalin in Animal Models
The following tables summarize key pharmacokinetic parameters of Pregabalin following oral administration in rats and mice. This data is essential for designing preclinical studies and for the interpretation of experimental results.
Table 1: Pharmacokinetic Parameters of Pregabalin in Rats
| Parameter | Value | Conditions | Reference |
| Tmax (h) | 1.0 - 2.0 | 50 mg/kg, oral | [6] |
| Cmax (µg/mL) | ~10.0 | 5.4 mg/200g, oral | [7] |
| t1/2 (h) | 3.9 | 50 mg/kg, intravenous | [6] |
| Bioavailability (%) | 83 | 50 mg/kg, oral | [6] |
Table 2: Pharmacokinetic Parameters of Pregabalin in Mice
| Parameter | Value | Conditions | Reference |
| Tmax (h) | ~1.0 | 50 mg/kg, oral | [6] |
| Cmax (µg/mL) | 7.704 ± 0.963 | 30 mg/kg, intraperitoneal (2 doses) | [8] |
| t1/2 (h) | 3.4 | 50 mg/kg, intravenous | [6] |
| Bioavailability (%) | 94 | 50 mg/kg, oral | [6] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Pregabalin in Rats
This protocol outlines a typical pharmacokinetic study in rats using this compound as an internal standard.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or Female (specify and maintain consistency)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.
2. Dosing:
-
Test Article: Pregabalin
-
Internal Standard: this compound
-
Dose Formulation: Dissolve Pregabalin in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).
-
Route of Administration: Oral gavage (PO)
-
Dose Volume: Typically 5-10 mL/kg
3. Blood Sampling:
-
A typical blood sampling schedule following a single oral dose is as follows: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Blood Collection: Collect approximately 0.2-0.3 mL of blood from the tail vein or via a cannula at each time point into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add a known concentration of this compound solution as the internal standard.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is typical.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the parent and product ion transitions for both Pregabalin and this compound.
-
Protocol 2: Pharmacokinetic Study of Pregabalin in Mice
This protocol provides a general guideline for a pharmacokinetic study in mice.
1. Animal Model:
-
Species: CD-1 or C57BL/6 mice
-
Sex: Male or Female (specify and maintain consistency)
-
Weight: 20-30 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before dosing.
2. Dosing:
-
Test Article: Pregabalin
-
Internal Standard: this compound
-
Dose Formulation: Dissolve Pregabalin in a suitable vehicle (e.g., saline or 0.5% methylcellulose).
-
Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection.
-
Dose Volume: Typically 10 mL/kg for oral gavage.
3. Blood Sampling:
-
Due to the smaller blood volume in mice, a sparse sampling or composite study design is often employed. For a full profile from a single animal, serial sampling from the saphenous or tail vein can be performed.
-
A representative blood sampling schedule could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose.
-
Blood Collection: Collect approximately 20-50 µL of blood at each time point into anticoagulant-coated capillary tubes.
-
Plasma Preparation and Storage: As described for the rat protocol.
4. Bioanalytical Method (LC-MS/MS):
-
The bioanalytical method, including sample preparation and LC-MS/MS conditions, is generally similar to that described for the rat protocol, with adjustments made for the smaller plasma sample volumes.
Experimental Workflow Diagram
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Pregabalin in pharmacokinetic studies. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust preclinical studies in animal models. Adherence to these detailed methodologies will ensure the generation of high-quality data, which is critical for the successful development of new pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pregabalin on nociceptive thresholds and immune responses in a mouse model of incisional pain [epain.org]
Application Note: The Use of (Rac)-Pregabalin-d10 in Drug Metabolism and Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pregabalin is an anticonvulsant and analgesic medication used to treat neuropathic pain, partial seizures, and generalized anxiety disorder.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for determining dosage regimens and ensuring safety and efficacy. Pharmacokinetic studies rely on accurate and precise bioanalytical methods to quantify drug concentrations in biological matrices.[2]
Stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards (IS) in quantitative mass spectrometry-based bioanalysis.[3] (Rac)-Pregabalin-d10, a deuterated analog of Pregabalin, serves as an ideal internal standard for these studies.[4] Its ten deuterium atoms provide a distinct mass-to-charge ratio (m/z) that is easily differentiated from the unlabeled drug by a mass spectrometer, while its chemical and physical properties are nearly identical, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3][4][5] This note provides detailed protocols and data on the application of this compound as an internal standard for the accurate quantification of Pregabalin in biological samples.
Principle of Use: Stable Isotope-Labeled Internal Standard
The primary role of this compound is to serve as an internal standard in quantitative assays, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4] The fundamental principle is that a known, constant amount of the SIL-IS is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[3] Because the SIL-IS is structurally and chemically almost identical to the analyte (Pregabalin), it experiences similar variations during sample processing, such as extraction recovery, matrix effects (ion suppression or enhancement), and injection volume variability.[2][6]
By measuring the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to highly accurate and precise quantification.[2] The distinct mass of this compound allows the mass spectrometer to measure both compounds simultaneously without interference.[4]
Physicochemical and Pharmacokinetic Data
Clear differentiation in molecular weight allows for baseline separation in a mass spectrometer, which is essential for accurate quantification.
Table 1: Comparison of Physicochemical Properties
| Property | (S)-Pregabalin | This compound | Source(s) |
| Molecular Formula | C₈H₁₇NO₂ | C₈H₇D₁₀NO₂ | [4][5] |
| Molecular Weight | 159.23 g/mol | 169.29 g/mol | [4][5] |
| Isotopic Purity | N/A | >95% (typical) | |
| Chemical Structure | 3-(aminomethyl)-5-methylhexanoic acid | 3-(aminomethyl)-5,6,6,6-tetradeuterio-5-(trideuteriomethyl)hexanoic acid | [4] |
Table 2: Typical Pharmacokinetic Parameters of Pregabalin in Healthy Adults
Pregabalin exhibits predictable pharmacokinetics, characterized by rapid absorption and minimal metabolism. Its elimination is primarily through the kidneys.
| PK Parameter | Value | Description | Source(s) |
| Oral Bioavailability (F) | ≥90% | Independent of dose. | [7][8][9] |
| Time to Peak (Tmax) | ~1 hour (fasting) | Food delays Tmax but does not affect the extent of absorption. | [1][7][9] |
| Elimination Half-life (t½) | ~6.3 hours | Steady state is reached in 1-2 days. | [7] |
| Apparent Volume of Distribution (Vd/F) | ~0.5 L/kg | Does not bind to plasma proteins. | [9] |
| Metabolism | Negligible | Over 90% of the drug is excreted unchanged in the urine. | [7][9] |
| Elimination Route | Renal | Clearance is proportional to creatinine clearance. | [7][8] |
Experimental Protocols
The following is a representative protocol for the quantification of Pregabalin in human plasma using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
(S)-Pregabalin analytical standard
-
This compound (Internal Standard)
-
Control human plasma (K₂EDTA)
-
Methanol (HPLC or Optima grade)
-
Formic Acid (LC-MS grade)
-
Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation
-
Water (deionized, 18 MΩ·cm)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Pregabalin and this compound in methanol to create individual stock solutions.
-
Calibration Curve (CC) Working Solutions: Serially dilute the Pregabalin stock solution with 50:50 methanol/water to prepare a series of working solutions for calibration standards (e.g., ranging from 1 µg/mL to 150 µg/mL).
-
Quality Control (QC) Working Solutions: Prepare QC working solutions from a separate weighing of Pregabalin stock at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 5 µg/mL).
Sample Preparation (Protein Precipitation Method)
-
Aliquot 100 µL of study samples, calibration standards, or quality controls into microcentrifuge tubes.
-
Add 25 µL of the IS Working Solution to each tube (except for double blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile or 10% trichloroacetic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound () for sale [vulcanchem.com]
- 5. Buy rac-Pregabalin-d4 (EVT-1495177) [evitachem.com]
- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of pregabalin in healthy subjects and patients with post-herpetic neuralgia or diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
Application Note: Bioanalytical Method Validation for the Quantification of (Rac)-Pregabalin in Human Plasma using LC-MS/MS with (Rac)-Pregabalin-d10 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pregabalin is an anticonvulsant drug utilized for managing neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.[3] Accurate quantification of pregabalin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (Rac)-Pregabalin in human plasma, employing (Rac)-Pregabalin-d10 as a stable isotope-labeled internal standard (SIL-IS). The method adheres to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[4][5][6][7][8]
Experimental
Materials and Reagents
-
(Rac)-Pregabalin reference standard was sourced commercially.
-
This compound (Internal Standard, IS) was sourced commercially.
-
HPLC-grade methanol, acetonitrile, and formic acid were purchased from a reputable supplier.
-
Human plasma (with K2EDTA as anticoagulant) was obtained from a certified vendor.
-
High-purity water was generated using an in-house water purification system.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) was used.
Preparation of Stock and Working Solutions
-
Stock Solutions: Individual stock solutions of (Rac)-Pregabalin and this compound (1 mg/mL) were prepared in methanol.
-
Working Standard Solutions: A series of working standard solutions of (Rac)-Pregabalin were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to cover the desired calibration range.
-
Internal Standard Working Solution: A working solution of this compound (e.g., 100 ng/mL) was prepared by diluting the stock solution with the same diluent.
Sample Preparation
A protein precipitation method was employed for the extraction of (Rac)-Pregabalin and the internal standard from human plasma.
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of methanol to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient was optimized to ensure separation from endogenous plasma components.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(Rac)-Pregabalin: m/z 160.1 → 142.1 (Quantifier), 160.1 → 55.1 (Qualifier)
-
This compound: m/z 170.1 → 152.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
-
Method Validation
The bioanalytical method was validated according to FDA guidelines, assessing the following parameters:[4][6][7][8][9][10]
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from endogenous components in the matrix.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of (Rac)-Pregabalin in human plasma. The use of a deuterated internal standard, this compound, ensured high accuracy and precision by compensating for potential variability in sample preparation and instrument response.
Data Presentation
The quantitative results of the method validation are summarized in the following tables.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 10 (LLOQ) | 0.015 | 98.5 | 4.2 |
| 20 | 0.031 | 101.2 | 3.1 |
| 50 | 0.078 | 99.8 | 2.5 |
| 100 | 0.155 | 100.5 | 1.8 |
| 500 | 0.780 | 99.1 | 1.5 |
| 1000 | 1.562 | 100.9 | 1.2 |
| 2000 (ULOQ) | 3.125 | 99.5 | 1.9 |
The calibration curve was linear over the range of 10-2000 ng/mL with a correlation coefficient (r²) > 0.99.
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ QC | 10 | 97.8 | 5.1 | 98.2 | 6.3 |
| Low QC | 30 | 101.5 | 3.8 | 100.7 | 4.5 |
| Mid QC | 400 | 99.2 | 2.5 | 99.8 | 3.1 |
| High QC | 1600 | 100.8 | 1.9 | 101.1 | 2.4 |
The acceptance criteria for accuracy (within ±15% of the nominal value, ±20% for LLOQ) and precision (≤15%, ≤20% for LLOQ) were met.[6]
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Low QC | 30 | 92.5 | 4.1 | 98.7 | 3.5 |
| High QC | 1600 | 94.1 | 3.2 | 101.2 | 2.8 |
The recovery was consistent and reproducible. The matrix effect was minimal, indicating no significant ion suppression or enhancement.
Table 4: Stability
| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) |
| Bench-top | 6 hours | Low QC | 98.9 |
| High QC | 100.5 | ||
| Freeze-Thaw | 3 cycles | Low QC | 97.6 |
| High QC | 99.8 | ||
| Long-term | 30 days at -80°C | Low QC | 99.1 |
| High QC | 101.3 |
(Rac)-Pregabalin was found to be stable in human plasma under the tested conditions.
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Allow all plasma samples and reagents to thaw to room temperature.
-
Pipette 50 µL of each plasma sample, calibration standard, or quality control into the corresponding labeled tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Vortex each tube for 10 seconds.
-
Add 200 µL of ice-cold methanol to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.
Protocol 2: LC-MS/MS System Operation
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Create a sequence table in the instrument control software with the sample information, including sample ID, vial position, and injection volume.
-
Set the LC gradient and MS parameters as described in the "LC-MS/MS Conditions" section.
-
Start the analysis sequence.
-
After the run, process the data using the appropriate software to integrate the peak areas for both (Rac)-Pregabalin and this compound.
-
Calculate the peak area ratios (Analyte/IS) and use the calibration curve to determine the concentration of (Rac)-Pregabalin in the unknown samples.
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Key parameters for bioanalytical method validation.
This application note describes a validated LC-MS/MS method for the reliable quantification of (Rac)-Pregabalin in human plasma using this compound as the internal standard. The method is selective, linear, accurate, precise, and robust, making it suitable for use in clinical and research settings for pharmacokinetic and bioequivalence studies. The detailed protocols and validation data provide a comprehensive guide for researchers and scientists in the field of drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. frontagelab.com [frontagelab.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. moh.gov.bw [moh.gov.bw]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Application Note: Solid Phase Extraction (SPE) Protocol for the Quantification of Pregabalin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pregabalin is an anticonvulsant drug used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. Accurate quantification of pregabalin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology. Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers high recovery and cleaner extracts compared to methods like protein precipitation or liquid-liquid extraction. This application note provides a detailed protocol for the extraction of pregabalin from human plasma using mixed-mode solid phase extraction, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance of Pregabalin SPE Protocols
The following table summarizes the quantitative data from various validated SPE methods for pregabalin analysis in plasma.
| SPE Phase | Sample Matrix | Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Reference |
| SOLA CX (Mixed-Mode) | Human Plasma | 91.4 | 1 - 250 | 1 | Gabapentin | [1][2] |
| C18 | Rat Plasma | 86.49 | 0.50 - 20000.00 | 0.50 | Pregabalin-D4 | [3][4] |
Experimental Protocol: SPE using Mixed-Mode Cation Exchange Cartridges
This protocol is based on the use of SOLA CX mixed-mode solid phase extraction cartridges for the isolation of pregabalin from human plasma.[1][2][5]
Materials:
-
SPE Cartridges: SOLA CX Mixed-Mode Solid Phase Extraction Cartridges
-
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (reagent grade)
-
Ammonium hydroxide (concentrated)
-
-
Internal Standard (IS): Gabapentin or Pregabalin-d4 stock solution
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
-
LC-MS/MS system
-
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Place the SOLA CX cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water.[3] Ensure the sorbent bed does not go dry between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent bed at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove endogenous interferences.[3]
-
-
Elution:
-
Dry-down and Reconstitution:
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Experimental Workflow Diagram
Caption: Workflow for Pregabalin SPE from Plasma.
References
- 1. [PDF] Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS Using SOLA CX Mixed Mode Solid Phase Extraction Cartridges and an Accucore PFP HPLC Column | Semantic Scholar [semanticscholar.org]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. wsp.wa.gov [wsp.wa.gov]
Application Note: High-Resolution Mass Spectrometric Analysis of (Rac)-Pregabalin-d10 for Pharmacokinetic and Bioanalytical Studies
Abstract
This application note details a robust and sensitive method for the quantification of (Rac)-Pregabalin-d10 in biological matrices using high-resolution mass spectrometry (HRMS). Pregabalin is a widely prescribed anticonvulsant and analgesic drug.[1][2] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in complex biological samples by minimizing matrix effects and improving assay precision.[3] This document provides comprehensive experimental protocols for sample preparation, liquid chromatography, and mass spectrometry, along with tabulated quantitative data and workflow diagrams to aid researchers, scientists, and drug development professionals in their bioanalytical studies.
Introduction
Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA).[4] It is utilized in the treatment of various conditions including epilepsy, neuropathic pain, and generalized anxiety disorder.[1][2] Accurate measurement of Pregabalin concentrations in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) offers high selectivity and sensitivity for the analysis of pharmaceuticals in complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. The ten deuterium atoms on this compound provide a distinct mass shift from the unlabeled drug, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.[3]
This application note presents a detailed methodology for the analysis of this compound, which can be readily adapted for the quantification of Pregabalin in various research and clinical settings.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Pregabalin from plasma or serum samples.
Materials:
-
Human plasma/serum samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 2.2).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Instrumentation: High-Performance Liquid Chromatography (HPLC) system Column: C18 reverse-phase column (e.g., Thermo Hypurity C18, 4.6 mm x 150 mm, 5.0 µm)[1][5][6] Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: Methanol Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 60 | 40 |
| 2.5 | 10 | 90 |
| 3.0 | 10 | 90 |
| 3.1 | 60 | 40 |
| 5.0 | 60 | 40 |
High-Resolution Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) Ionization Mode: Positive Electrospray Ionization (ESI+) Capillary Voltage: 3.5 kV Sheath Gas Flow Rate: 40 arbitrary units Auxiliary Gas Flow Rate: 10 arbitrary units Heater Temperature: 300°C Full Scan MS Resolution: 70,000 Full Scan m/z Range: 100-200 dd-MS² (TopN) Resolution: 17,500 Collision Energy (HCD): 20, 30, 40 eV (stepped)
Data Presentation
The following tables summarize the key quantitative data for the high-resolution mass spectrometric analysis of Pregabalin and this compound.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Calculated Exact Mass | Key Fragment Ions (m/z) |
| Pregabalin | 160.1332 | 159.1259 | 142.1226, 125.1015, 97.0808, 83.0648, 55.0545 |
| This compound | 170.1960 | 169.1887 | 152.1854, 132.1455, 107.1436, 90.1088, 62.0985 |
Table 2: Chromatographic and Calibration Data
| Parameter | Value |
| Retention Time of Pregabalin | ~2.2 min[1][6] |
| Retention Time of this compound | ~2.2 min |
| Linearity Range | 0.5 - 20,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Fragmentation Pathway of Pregabalin
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound () for sale [vulcanchem.com]
- 4. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PREGABALIN IN ...: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
Application of (Rac)-Pregabalin-d10 in Clinical Toxicology Screening
Application Note
(Rac)-Pregabalin-d10 is a deuterated analog of pregabalin, an anticonvulsant and analgesic drug. In clinical and forensic toxicology, deuterated standards are the gold standard for quantitative analysis using mass spectrometry-based methods. The use of this compound as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays provides high accuracy and precision for the quantification of pregabalin in biological matrices such as blood, plasma, serum, and urine.[1][2][3][4] Its utility is paramount in therapeutic drug monitoring, postmortem toxicology, and in cases of suspected drug abuse or overdose.[5][6]
The primary role of a deuterated internal standard is to compensate for variations in sample preparation and instrument response. Since this compound has nearly identical physicochemical properties to the non-labeled pregabalin, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the target analyte by the mass spectrometer, enabling reliable quantification.
Core Applications:
-
Therapeutic Drug Monitoring (TDM): Ensures that pregabalin concentrations are within the therapeutic range (typically up to 10 µg/mL in serum or plasma) for optimal efficacy and minimal toxicity.[7]
-
Clinical Toxicology: Accurate measurement of pregabalin levels in cases of suspected overdose to guide clinical management.[8]
-
Forensic Toxicology: Determination of pregabalin concentrations in postmortem samples to aid in cause-of-death investigations.[5][6]
-
Adherence Testing: Quantification of pregabalin in urine to monitor patient compliance with prescribed treatment regimens.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods utilizing deuterated pregabalin as an internal standard for the analysis of pregabalin in different biological matrices.
Table 1: Performance of LC-MS/MS Methods for Pregabalin Quantification in Human Plasma/Serum
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Pregabalin-d4 | Pregabalin-d4 | Gabapentin |
| Linearity Range (ng/mL) | 20 - 16,000[1] | 50 - 50,000[9] | 30 - 5,000[10] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20[1] | 50[9] | 30[10] |
| Intra-day Precision (%RSD) | < 15% | < 15% | 2.0% - 6.2%[10] |
| Inter-day Precision (%RSD) | < 15% | < 15% | 2.0% - 6.2%[10] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | -10.5% - 3.0%[10] |
| Extraction Recovery (%) | Not specified | 101.0 ± 2.8[9] | Not specified |
Table 2: Performance of LC-MS/MS Method for Pregabalin Quantification in Urine
| Parameter | Method Details |
| Internal Standard | Not specified |
| Linearity Range (µg/mL) | 10 - 1000[11] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 2.5[11] |
| Lower Limit of Detection (LOD) (µg/mL) | 1.5[11] |
| Intra-day Precision (%RSD) | 2.8% - 5.9%[11] |
| Inter-day Precision (%RSD) | 2.8% - 5.9%[11] |
| Recovery (%) | 90.8[11] |
Experimental Protocols
Protocol 1: Quantification of Pregabalin in Human Plasma via Protein Precipitation and LC-MS/MS
This protocol is based on a method for the determination of pregabalin in human plasma.[9]
1. Materials and Reagents:
-
This compound (or other deuterated pregabalin such as Pregabalin-d4) as internal standard (IS)
-
Methanol (HPLC grade)
-
Purified water
-
Blank human plasma
2. Sample Preparation:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge for 5 minutes at 3500 rpm.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Add 400 µL of purified water.
-
Vortex to mix.
-
Inject 20 µL of the final solution onto the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Agilent or equivalent
-
Column: Synergi Max-RP (80Å, 4 µm, 50 x 2.0 mm) or equivalent C18 column[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol is commonly used.
-
Flow Rate: 0.5 - 1.0 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pregabalin: m/z 160.1 → 142.1[10]
-
This compound: Specific transition for the deuterated standard would be determined (e.g., m/z 170.2 → 152.2, though this can vary based on the exact deuteration pattern).
-
Protocol 2: Quantification of Pregabalin in Urine via Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is a general representation based on methods for analyzing pregabalin in urine.[2][4]
1. Materials and Reagents:
-
This compound (or other deuterated pregabalin) as internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (ACN)
-
0.1 M Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Blank human urine
2. Sample Preparation:
-
Pipette 0.2 mL of urine sample into a tube.[4]
-
Add the internal standard solution (this compound).
-
Add 1 mL of acetonitrile to precipitate proteins.[4]
-
Vortex and centrifuge.
-
Transfer the supernatant to a new tube and add 2 mL of 0.1 M HCl.[4]
-
Condition the SPE column with methanol followed by water.
-
Load the sample mixture onto the SPE column.
-
Wash the column with an appropriate solvent (e.g., water, dilute acid).
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Waters or equivalent
-
Column: C18 column (e.g., Waters Symmetry C18, 3.9 mm × 150 mm, 5 µm)[10]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer like ammonium acetate with formic acid.[10]
-
Flow Rate: 1.0 mL/min[10]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI) or ESI+[10]
-
MRM Transitions: As in Protocol 1.
Visualizations
Caption: Workflow for Pregabalin Quantification in Plasma.
Caption: Workflow for Pregabalin Quantification in Urine.
References
- 1. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method to Quantify Gabapentin and Pregabalin in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wsp.wa.gov [wsp.wa.gov]
- 5. gtfch.org [gtfch.org]
- 6. researchgate.net [researchgate.net]
- 7. labcorp.com [labcorp.com]
- 8. Pregabalin poisoning: Evaluation of dose-toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontagelab.com [frontagelab.com]
- 10. Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study [journal11.magtechjournal.com]
- 11. seer.ufrgs.br [seer.ufrgs.br]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Pregabalin Quantification using LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of pregabalin. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of pregabalin in biological matrices.
Q: My pregabalin signal is low, and the results are inconsistent across different samples. What is the likely cause?
A: The most probable cause is a significant matrix effect , specifically ion suppression. Matrix effects occur when co-eluting endogenous compounds from the biological sample (e.g., plasma, urine) interfere with the ionization of pregabalin in the mass spectrometer's ion source.[1][2][3] This can lead to a suppressed or, less commonly, an enhanced signal, which adversely affects the accuracy, precision, and sensitivity of the assay.[2][3]
Q: How can I minimize matrix effects during my sample preparation?
A: The choice of sample preparation technique is critical for minimizing matrix effects by removing interfering substances like phospholipids and proteins.
-
Solid-Phase Extraction (SPE): This is often the most effective method for producing a clean sample extract. Mixed-mode SPE, such as cation exchange, can provide high recovery and significantly reduce matrix effects for pregabalin.[4]
-
Protein Precipitation (PPT): This is a simpler and faster method. Using cold acetonitrile has been shown to be effective in terms of recovery and reducing matrix effects.[5] While convenient, PPT may result in a less clean extract compared to SPE, potentially leaving more matrix components that can interfere with the analysis.[1]
-
Liquid-Liquid Extraction (LLE): This is another option that can provide clean extracts, though it may require more method development to optimize solvent selection and extraction conditions.
During method development, it was noted that while a hydrophilic-lipophilic balance (HLB) extraction cartridge led to a significant matrix effect, protein precipitation with cold acetonitrile yielded better results in terms of recovery and reduced matrix interference.[5]
Q: What is the best type of internal standard (IS) to use to compensate for matrix effects?
A: The gold standard is a stable isotope-labeled (SIL) internal standard , such as pregabalin-d4.[6] A SIL-IS is chemically identical to the analyte and will co-elute chromatographically.[3] Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte. By measuring the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to highly accurate and precise quantification. While structural analogs like gabapentin can be used, they may not co-elute perfectly or experience the identical ionization effects, making them less effective at compensation.[4][7]
Q: My chromatographic peak for pregabalin is broad or shows shouldering. How can I improve it?
A: Poor peak shape is often due to chromatographic issues or interference.
-
Optimize Chromatography: Ensure the analytical column and mobile phase are suitable for separating pregabalin from endogenous matrix components. Using a mobile phase with an acidic modifier, such as 0.1% formic acid, can improve peak shape and enhance ionization in positive ion mode.[8]
-
Improve Sample Cleanup: If co-eluting interferences are suspected, switch to a more rigorous sample preparation method, such as moving from protein precipitation to solid-phase extraction.[1]
Frequently Asked Questions (FAQs)
Q: How do I perform an experiment to quantitatively assess matrix effects?
A: The matrix effect is evaluated by comparing the analyte's response in the presence of the matrix with its response in a neat (clean) solution. The standard procedure involves preparing three sets of samples:[4][7]
-
Set A (Neat Solution): Analyte and internal standard are prepared in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is processed through the entire sample preparation procedure. The analyte and internal standard are then spiked into the final, clean extract.
-
Set C (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank biological matrix before the sample preparation procedure begins. This set is used to determine recovery.
The IS-Normalized Matrix Factor is calculated using the peak area responses from Set A and Set B. The relative standard deviation (%RSD) of this factor across multiple lots of the biological matrix should be less than 15% to conclude that the matrix effect is adequately controlled.[7][9]
Q: What are the acceptance criteria for matrix effects in a validated bioanalytical method?
A: According to regulatory guidelines, the matrix effect, assessed via the IS-normalized matrix factor, is considered negligible if the coefficient of variation (or %RSD) of the measurements from at least six different lots of blank matrix is less than 15%.[7][9]
Q: Can matrix effects be eliminated completely?
A: While completely eliminating matrix effects is highly challenging, they can be significantly minimized and compensated for.[3] A combination of efficient sample preparation to remove interferences, optimized chromatography to separate the analyte from co-eluting components, and the use of a stable isotope-labeled internal standard is the most robust strategy for ensuring accurate and reliable quantification of pregabalin.
Experimental Protocols
Protocol 1: Protein Precipitation using Methanol
This protocol is adapted from a method for determining pregabalin in human plasma.
-
Pipette 50 µL of a plasma sample into a microcentrifuge tube.
-
Add the internal standard (e.g., pregabalin-d4).
-
Add 500 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the tube for 5 minutes at 3500 rpm to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a new tube or well plate.
-
Add 400 µL of purified water to the supernatant.
-
Inject an aliquot (e.g., 20 µL) of this final solution into the LC-MS/MS system.
Protocol 2: Assessment of IS-Normalized Matrix Factor
This protocol describes the experimental steps to evaluate matrix effects.[7][9]
-
Obtain Blank Matrix: Source at least six different lots of blank plasma from individual donors.
-
Prepare Set A (Neat Solution): Prepare a solution containing pregabalin and the IS at a known concentration (e.g., a low and a high QC level) in the mobile phase or reconstitution solvent.
-
Prepare Set B (Post-Extraction Spike): For each of the six lots of blank plasma, process a sample according to your extraction procedure (e.g., Protocol 1). In the final, clean extract, spike pregabalin and the IS to the same concentrations as in Set A.
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak area responses for both the analyte (pregabalin) and the IS.
-
Calculate the IS-Normalized Matrix Factor (ISNMF):
-
For each matrix lot, calculate the response ratio: Ratio = (Peak Area of Pregabalin / Peak Area of IS)
-
ISNMF = (Ratio from Set B) / (Average Ratio from Set A)
-
-
Evaluate Results: Calculate the mean ISNMF and the percent relative standard deviation (%RSD) across the six matrix lots. If the %RSD is ≤ 15%, the method is considered free of significant matrix effects.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Pregabalin Analysis
| Sample Preparation Method | Analyte Recovery | Matrix Effect | Internal Standard Used | Reference |
| Protein Precipitation (Methanol) | 101.0 ± 2.8% | 103.0% - 106.0% (Relative) | Pregabalin-d4 | |
| Solid-Phase Extraction (SOLA CX) | 91.4% | -7.0% (Suppression) | Gabapentin | [4] |
Table 2: Example LC-MS/MS Parameters for Pregabalin Detection
| Compound | Ion Transition (m/z) | Cone Voltage (V) | Collision Energy (V) | Note |
| Pregabalin | 160.09 → 97.02 | 28 | 14 | Quantifier Ion[9] |
| 160.09 → 54.96 | 28 | 22 | Qualifier Ion[9] | |
| 160.09 → 142.00 | 24 | 10 | Qualifier Ion[9] | |
| Gabapentin (IS) | 172.09 → 136.95 | 34 | 14 | Quantifier Ion[9] |
| 172.09 → 54.95 | 26 | 22 | Qualifier Ion[9] |
Visual Guides
Caption: Common sample preparation workflows for pregabalin analysis.
Caption: Troubleshooting logic for addressing matrix effects.
Caption: Workflow for the experimental assessment of matrix effects.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. akjournals.com [akjournals.com]
- 6. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. ESI–LC–MS/MS for Therapeutic Drug Monitoring of Binary Mixture of Pregabalin and Tramadol: Human Plasma and Urine Applications [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-Pregabalin-d10 Internal Standard Ion Suppression Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with the (Rac)-Pregabalin-d10 internal standard in LC-MS/MS bioanalysis.
Troubleshooting Guides
Ion suppression is a common matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can significantly compromise the accuracy and precision of quantitative bioanalysis.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression when using this compound as an internal standard for the quantification of pregabalin.
Guide 1: Diagnosing Ion Suppression
The first step in addressing ion suppression is to confirm its presence and identify the region of the chromatogram where it occurs. The post-column infusion experiment is a widely used technique for this purpose.[3][4]
Experimental Protocol: Post-Column Infusion
-
System Setup:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Infuse this solution continuously into the mass spectrometer's ion source via a T-connector placed after the analytical column.
-
Use a syringe pump to deliver the solution at a constant flow rate.
-
-
Blank Injection:
-
Inject a blank matrix sample (e.g., plasma or urine from a drug-free source) that has been subjected to the same sample preparation procedure as the study samples.
-
-
Data Analysis:
-
Monitor the signal intensity of the this compound internal standard over the entire chromatographic run.
-
A stable baseline signal is expected. Any significant drop in this baseline indicates a region of ion suppression caused by co-eluting matrix components.[1]
-
Conversely, an increase in the baseline would indicate ion enhancement.
-
Interpreting the Results:
| Observation | Interpretation | Next Steps |
| Stable Baseline | No significant ion suppression is occurring at the retention time of the analyte or internal standard. | Proceed with routine analysis, but remain vigilant for any changes in performance. |
| Signal Dip at Analyte/IS Retention Time | Co-eluting matrix components are suppressing the ionization of the internal standard. | Proceed to Guide 2: Mitigating Ion Suppression . |
| Signal Dip at Other Retention Times | Ion suppression is occurring but may not be affecting the analyte and internal standard if they elute in a clean region. | Consider optimizing chromatography to ensure the analyte and IS do not shift into this suppression zone. |
Guide 2: Mitigating Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact. These are presented in a logical workflow, starting with the most common and often most effective solutions.
Troubleshooting Workflow for Ion Suppression
Caption: A workflow diagram for diagnosing and mitigating ion suppression.
1. Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components before analysis.[2][4] The choice of technique depends on the nature of the matrix and the analyte.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological fluid using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[5][6] | Simple, fast, and inexpensive. | May not remove other matrix components like phospholipids and salts, which are common causes of ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences. | Can be more time-consuming and require larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, while interferences are washed away. | Offers the highest degree of selectivity and can provide the cleanest extracts, significantly reducing matrix effects.[1] | More complex, time-consuming, and expensive than PPT or LLE. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Pregabalin
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of the pre-treated plasma sample (e.g., plasma diluted with 4% phosphoric acid).
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the pregabalin and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. Optimize Chromatographic Separation
If sample preparation is insufficient, chromatographic separation can be optimized to resolve the analyte and internal standard from the co-eluting interferences identified in the post-column infusion experiment.
Strategies for Chromatographic Optimization
| Parameter | Recommended Action | Rationale |
| Mobile Phase Gradient | Adjust the gradient slope or duration. | A shallower gradient can improve the resolution between the analyte and interfering peaks. |
| Column Chemistry | Test different stationary phases (e.g., C18, C8, HILIC). | Different column chemistries offer different selectivities, which can help to separate the analyte from matrix components. |
| Flow Rate | Decrease the flow rate. | Lower flow rates can improve chromatographic efficiency and resolution. |
| pH of Mobile Phase | Adjust the pH of the aqueous mobile phase. | For an amine-containing compound like pregabalin, pH can significantly affect retention and peak shape. Using an acidic mobile phase (e.g., with 0.1% formic acid) can enhance ionization in positive mode.[5] |
3. Ensure Analyte and Internal Standard Co-elution
A critical assumption when using a stable isotope-labeled internal standard (SIL-IS) is that it co-elutes perfectly with the analyte, ensuring both experience the same degree of ion suppression.[7] However, deuteration can sometimes cause a slight shift in retention time, leading to incomplete co-elution and differential matrix effects.[7]
Verification and Correction of Co-elution
-
Overlay Chromatograms: Overlay the chromatograms of the analyte and this compound. The peak apexes should be perfectly aligned.
-
Adjust Chromatography: If a separation is observed, consider using a column with slightly lower resolution or adjusting the mobile phase composition to force co-elution.[7] This may seem counterintuitive, but for a SIL-IS, co-elution is more critical than resolving it from the analyte.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing ion suppression even when using a deuterated internal standard like this compound?
A1: While this compound is an excellent internal standard, ion suppression can still be an issue for several reasons:
-
Differential Ion Suppression: The most common reason is a slight chromatographic separation between pregabalin and this compound. If they do not co-elute perfectly, they may be affected differently by a narrow region of ion suppression, leading to inaccurate results.[7]
-
Extreme Matrix Effects: In very "dirty" samples, the concentration of co-eluting matrix components can be so high that it suppresses the ionization of both the analyte and the internal standard to a significant and potentially non-linear degree.[1]
-
Competition for Charge: At high concentrations of either the analyte or matrix components, there can be competition for the available charge in the ion source, leading to suppression.[2][8]
Q2: My this compound response is highly variable across my sample batch. What is the likely cause?
A2: High variability in the internal standard response is a classic indicator of inconsistent matrix effects. This suggests that the composition of the matrix is different from sample to sample, causing varying degrees of ion suppression. This can be due to factors like hemolysis in plasma samples, variations in patient diet, or concomitant medications.[9] A robust sample preparation method is crucial to minimize this variability.
Q3: Can the choice of ionization source affect ion suppression?
A3: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[8] This is because ESI relies on a more complex mechanism involving droplet desolvation and charge competition at the droplet surface.[8] If your instrument has an APCI source, it may be worth evaluating it as a less susceptible alternative, although this may impact sensitivity for a compound like pregabalin.
Q4: What are the acceptable limits for matrix effect?
A4: According to regulatory guidelines (e.g., FDA), the matrix effect is typically assessed by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The coefficient of variation (CV%) of the internal standard-normalized matrix factor across different lots of matrix should be ≤15%.
Q5: I've tried optimizing my sample preparation and chromatography, but I still see some ion suppression. What else can I do?
A5: If significant ion suppression persists after optimization, you might consider the following:
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening the ion suppression effect.[10] However, this will also reduce the analyte concentration, so this approach is only feasible if your assay has sufficient sensitivity.
-
Matrix-Matched Calibrators: Preparing your calibration standards and quality controls in the same biological matrix as your samples can help to compensate for consistent ion suppression across the batch.[2]
Signaling Pathway and Logical Relationship Diagram
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. frontagelab.com [frontagelab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Pregabalin and its Deuterated Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of pregabalin and its deuterated analog.
Frequently Asked Questions (FAQs)
1. Why is the chromatographic separation of pregabalin challenging?
The primary challenge in the analysis of pregabalin lies in its chemical structure. Pregabalin is a small, polar molecule that lacks a significant UV-absorbing chromophore, making direct detection by UV-Vis spectrophotometry difficult, especially at low concentrations.[1][2] To overcome this, derivatization with a UV-active or fluorescent tag is often employed, or more sensitive detection methods like mass spectrometry are used.[3][4][5]
2. What is the purpose of using a deuterated analog of pregabalin in the analysis?
A deuterated analog, such as Pregabalin-d4, is commonly used as an internal standard (IS) in quantitative bioanalysis.[6][7] Since the deuterated analog has a slightly higher molecular weight but nearly identical physicochemical properties to pregabalin, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. This allows for accurate and precise quantification by correcting for variations during sample preparation and analysis.[6][7]
3. What are the common chromatographic techniques for separating pregabalin and its deuterated analog?
The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for sensitive and selective detection.[6][8] Reversed-phase chromatography with C8 or C18 columns is frequently used.[7][9] Chiral chromatography is also employed to separate the enantiomers of pregabalin.[10][11][12]
4. Is derivatization necessary for the analysis of pregabalin?
Derivatization is not always necessary but is a common strategy to enhance detection sensitivity when using UV or fluorescence detectors.[3][5][13] Reagents like 1-fluoro-2,4-dinitrobenzene (FDNB), o-phthaldialdehyde (OPA), and fluorescamine react with the primary amine of pregabalin to yield a derivative with a strong chromophore or fluorophore.[3][13][14] However, for methods utilizing mass spectrometry (LC-MS/MS), derivatization is often not required as the mass spectrometer can directly detect and quantify the underivatized molecule with high sensitivity.[6][15]
5. How can I separate the enantiomers of pregabalin?
Enantiomeric separation of pregabalin is crucial as the (S)-enantiomer is the pharmacologically active form. This can be achieved through two main approaches:
-
Chiral Derivatization: Reacting pregabalin with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard achiral column (like C18).[10][16]
-
Chiral Stationary Phases (CSPs): Using a chiral column that can directly separate the enantiomers without derivatization.[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column contamination or degradation. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH. For pregabalin, a slightly acidic pH (e.g., using formic acid or a phosphate buffer) is often used.[6][9] - Reduce the injection volume or sample concentration. - Wash the column with a strong solvent or replace the column. - Add a competing base like triethylamine to the mobile phase in small concentrations (e.g., 0.1-0.2%) to block active silanol groups.[3][17] |
| Low Resolution Between Pregabalin and its Deuterated Analog | - Inefficient column. - Inappropriate mobile phase composition. - High flow rate. | - Use a column with a smaller particle size (UPLC) or a longer column. - Optimize the mobile phase by adjusting the organic solvent (e.g., acetonitrile or methanol) percentage. A lower organic content generally increases retention and may improve resolution.[6] - Reduce the flow rate to increase the number of theoretical plates. |
| Poor Sensitivity / Low Signal Intensity | - For UV/Fluorescence: Lack of a chromophore/fluorophore. - For MS: Ion suppression from the matrix. - Suboptimal detector settings. - Low sample concentration. | - For UV/Fluorescence: Employ a pre- or post-column derivatization method.[3][14] - For MS: Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][7] Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Ensure detector settings (wavelength for UV, excitation/emission for fluorescence, MRM transitions for MS) are optimized for the analyte. - Concentrate the sample if possible. |
| Retention Time Variability | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Pump malfunction or leaks. - Column equilibration issues. | - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant and stable temperature.[6] - Check the HPLC/UPLC system for pressure fluctuations and perform necessary maintenance. - Ensure the column is adequately equilibrated with the mobile phase before injecting samples. |
| Matrix Effects in Bioanalytical Assays (Ion Suppression/Enhancement) | - Co-eluting endogenous components from the biological matrix (e.g., plasma, urine). - Insufficient sample clean-up. | - Implement a more effective sample preparation method, such as solid-phase extraction (SPE), which is generally more efficient at removing interferences than protein precipitation.[7] - Adjust the chromatography to separate the analyte from the interfering matrix components. - Use a deuterated internal standard to compensate for matrix effects.[6] |
Experimental Protocols
LC-MS/MS Method for Quantification in Rat Plasma
This protocol is based on a validated bioanalytical method for the quantification of pregabalin in rat plasma using Pregabalin-d4 as an internal standard.[6][7]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of rat plasma, add 25 µL of the internal standard working solution (Pregabalin-d4).
-
Vortex for 30 seconds.
-
Add 200 µL of 2% v/v formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% v/v methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
HPLC-UV Method with Pre-column Derivatization
This protocol describes a method for the determination of pregabalin in pharmaceutical dosage forms after derivatization with 1-fluoro-2,4-dinitrobenzene (FDNB).[5][13]
-
Derivatization Procedure:
-
To 500 µL of a standard or sample solution of pregabalin, add 500 µL of borate buffer (pH 8.2) and 75 µL of FDNB reagent.[13]
-
Add 2 mL of acetonitrile and vortex the mixture.[13]
-
Heat the mixture at 60°C for 30 minutes.[13]
-
Cool to room temperature and add 75 µL of 1 M HCl.[13]
-
The solution is ready for injection into the HPLC system.
-
-
Chromatographic Conditions:
Data Presentation
Table 1: Representative Chromatographic Parameters for Pregabalin Analysis
| Parameter | LC-MS/MS Method[6] | HPLC-UV with Derivatization[13] |
| Column | Thermo Hypurity C18 (4.6 x 150 mm, 5 µm) | Nova-Pak C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.1% Formic Acid : Methanol (40:60) | Acetonitrile : 50 mM NaH₂PO₄ pH 2.5 (60:40) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Retention Time | ~2.2 min | Varies based on exact conditions |
| Detection | ESI-MS/MS | UV at 360 nm |
| Internal Standard | Pregabalin-d4 | Not specified in this method |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method[15]
| Parameter | Value |
| Linearity Range | 50 - 50,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-run Precision (%CV) | ≤ 6.89% |
| Inter-run Precision (%CV) | < 9.09% |
| Accuracy (RE %) | -4.17% to +10.00% |
| Mean Extraction Recovery | 80.45% - 89.12% |
Visualizations
Caption: Workflow for the bioanalysis of pregabalin using SPE and LC-MS/MS.
Caption: Troubleshooting logic for addressing poor peak shape in pregabalin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid high-performance liquid chromatography method for determination of pregabalin in a pharmaceutical dosage form following derivatization with fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Stress Degradation Behavior of Pregabalin , Identification of Degradation Impurities and Development of Stability Indicating Uplc Method | Semantic Scholar [semanticscholar.org]
- 9. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. frontagelab.com [frontagelab.com]
- 16. CN101788542B - Method for separating and determining Pregabalin and chiral isomers thereof - Google Patents [patents.google.com]
- 17. bepls.com [bepls.com]
How to address poor peak shape in pregabalin analysis
Welcome to the technical support center for pregabalin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the chromatographic analysis of pregabalin, with a specific focus on resolving poor peak shape.
Troubleshooting Guides
This section addresses specific peak shape issues in a question-and-answer format.
❓ Question: Why is my pregabalin peak tailing?
Answer: Peak tailing, where the peak's trailing edge is drawn out, is the most common peak shape problem in pregabalin analysis. It can compromise resolution, accuracy, and precision.[1][2] The primary causes are typically related to secondary chemical interactions with the stationary phase or issues with the mobile phase and column hardware.[3]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Pregabalin, with its primary amine group, can interact strongly with residual ionized silanol groups on silica-based reversed-phase columns.[3] This is a major cause of tailing, especially at neutral or higher pH.
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) ensures the silanol groups are fully protonated (Si-OH), minimizing their interaction with the protonated amine group of pregabalin (-NH3+).[3][4] Methods using acidic mobile phases with TFAA or phosphoric acid often report good peak symmetry.[5][6]
-
Solution 2: Use an End-Capped Column. Employ a modern, high-purity, end-capped C8 or C18 column. End-capping neutralizes most of the active silanol sites, reducing the potential for secondary interactions.[2][3]
-
Solution 3: Add Mobile Phase Modifiers. Consider adding competitive agents like triethylamine or using an ion-pairing reagent to mask the silanol groups.[2][7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[2]
-
Solution: Reduce the injection volume or the concentration of the sample and re-inject.[8]
-
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[2] A partially blocked inlet frit can also distort the peak.[1]
-
Solution 1: Use a Guard Column. A guard column protects the analytical column from strongly retained impurities.[1]
-
Solution 2: Flush the Column. Reverse-flush the column (disconnect from the detector first) according to the manufacturer's instructions.[1] If performance does not improve, the column may need to be replaced.[9]
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent.[2]
-
❓ Question: What is causing my pregabalin peak to show fronting?
Answer: Peak fronting, where the peak's leading edge is sloped, is less common than tailing but can still affect quantification.[10]
Potential Causes & Solutions:
-
Sample Overload: Particularly in terms of concentration, overloading the column can lead to fronting.[10]
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Improper Sample Solvent: Dissolving the sample in a solvent that is too weak or immiscible with the mobile phase can cause fronting.[10]
-
Solution: Ensure the sample solvent is compatible with and ideally weaker than or the same as the mobile phase.
-
-
Column Collapse/Void: A physical deformation of the column bed, such as a void at the inlet, can lead to a distorted flow path and cause various peak shape issues, including fronting.[9]
-
Solution: This issue is generally irreversible. The column, and potentially the guard column, will need to be replaced.[9]
-
❓ Question: Why am I seeing split or broad peaks for pregabalin?
Answer: Split or excessively broad peaks severely degrade resolution and indicate a significant problem with the analytical setup.
Potential Causes & Solutions:
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system wear can clog the column inlet frit, distorting the sample band and leading to split or broad peaks.[1][11]
-
Solution: Disconnect the column, reverse it, and flush it to a beaker. If this doesn't resolve the issue, the frit may need replacement, or the entire column. Using an in-line filter between the injector and the column is a good preventative measure.[1]
-
-
Column Void: A void or channel in the column packing creates different flow paths for the analyte, resulting in a split or broadened peak.[9]
-
Solution: Replace the guard column if one is used. If the problem persists, the analytical column is likely damaged and needs replacement.[1]
-
-
Contamination: Contaminants on the column can interfere with analyte interaction.
-
Solution: Clean the column according to the manufacturer's guidelines.
-
-
Incorrect Mobile Phase Composition: An incorrect solvent ratio or pH can lead to poor chromatography.[8]
-
Solution: Prepare fresh mobile phase, ensuring all components are accurately measured and fully dissolved/mixed.
-
Frequently Asked Questions (FAQs)
? Do I need to derivatize pregabalin for HPLC analysis?
Pregabalin lacks a significant UV-absorbing chromophore, making direct detection at higher wavelengths impossible.[12][13] Analysts have two primary options:
-
Direct UV Detection at Low Wavelengths: This is the simplest approach. Pregabalin can be detected at very low UV wavelengths, typically between 200-218 nm.[12][14][15] This method is fast and avoids complex sample preparation but can be prone to interference from other compounds that absorb in this region.
-
Pre- or Post-Column Derivatization: This involves reacting pregabalin with a labeling agent that has a strong chromophore or fluorophore. Common derivatizing agents include 1-Fluoro-2,4-dinitrobenzene (FDNB)[6][16] or o-phthaldialdehyde (OPA).[13] This increases sensitivity and specificity, allowing for detection at higher, less interference-prone wavelengths (e.g., 360 nm for FDNB).[6] However, it adds extra steps to the sample preparation process.[13]
? What is the best column for pregabalin analysis?
Most successful methods utilize a C8 or C18 reversed-phase column.[5][12] The key is to use a modern, high-purity silica column with good end-capping to minimize silanol interactions, which are a primary cause of peak tailing for a basic compound like pregabalin.[3]
? How should I prepare the mobile phase for optimal peak shape?
Mobile phase preparation is critical.
-
pH Control: Due to pregabalin's zwitterionic nature, pH control is essential.[4] To achieve symmetrical peaks, an acidic pH (2.5-3.8) is often recommended to suppress the ionization of residual silanols on the column packing.[4][15] Buffers such as phosphate or ammonium acetate are commonly used.[12][15]
-
Filtration and Degassing: Always filter the mobile phase through a 0.45 µm membrane filter to remove particulates that could block the column frit.[6][17] Degassing (e.g., by sonication) is crucial to prevent air bubbles from interfering with the detector and pump.[6]
? What causes ghost peaks in my chromatogram?
Ghost peaks are unexpected peaks that can appear in your chromatogram.[18] They are often caused by impurities in the mobile phase or sample, or from carryover from a previous injection.[18]
-
Solution: Run a blank gradient (injecting only the mobile phase) to see if the peaks persist. If they do, the contamination is likely in your mobile phase or HPLC system. Ensure you are using high-purity HPLC-grade solvents.
Data & Protocols
Summary of HPLC Methods for Pregabalin Analysis
The following tables summarize validated HPLC methods, providing a starting point for method development.
Table 1: Methods without Derivatization (Direct UV Detection)
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Tailing Factor | Reference |
| Hypersil BDS C8, 150x4.6 mm, 5 µm | Phosphate Buffer (pH 6.9) : Acetonitrile (95:05) | 1.0 | 200 | < 1.5 | [12] |
| Waters Spherisorb ODS2, 250x4.6 mm, 5 µm | Acetonitrile : Buffer (30:70) | 1.0 | 210 | Not Specified | [14] |
| Kromasil C18, 250x4.6 mm, 5 µm | Acetonitrile : 0.1% TFAA (15:85) | 1.0 | 210 | Not Specified | [5] |
| Symmetry C18, 150x4.6 mm, 5 µm | Methanol : Phosphate Buffer (pH 3.8) (28:72) | 1.0 | 218 | Not Specified | [15] |
| Phenomenex C18, 150x4.6 mm, 5 µm | Methanol : 10mM Ammonium Acetate (pH 3.0) (50:50) | 0.7 | 210 | Not Specified | [4] |
Table 2: Methods with Derivatization
| Derivatizing Agent | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Nova-Pak C18, 150x3.9 mm, 4 µm | Acetonitrile : 50mM NaH2PO4 (pH 2.5) (60:40) | 1.0 | 360 | [6] |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Not Specified | Acetonitrile : 50mM KH2PO4 (pH 2.5) (60:40) | 1.0 | 360 | [16] |
| Salicylaldehyde | Zorbax C8, 250x4.6 mm, 5 µm | Gradient: Phosphate buffer (pH 4.5) & Acetonitrile | 1.5 | 218 | [7] |
Detailed Experimental Protocols
Protocol 1: Direct UV Detection Method (Adapted from[12])
-
Mobile Phase Preparation (Phosphate Buffer pH 6.9):
-
Dissolve 1.2 g of monobasic potassium phosphate in 1 liter of HPLC-grade water.
-
Adjust the pH to 6.9 using potassium hydroxide.
-
Mix this aqueous buffer with acetonitrile in a ratio of 95:5 (v/v).
-
Filter the final mobile phase through a 0.45 µm nylon membrane filter and degas.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 50 mg of pregabalin working standard and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate to dissolve completely.
-
Make up the volume to 50 mL with the mobile phase.
-
-
Sample Preparation (from Capsules):
-
Empty and weigh the contents of 20 capsules to determine the average powder weight.
-
Weigh a quantity of powder equivalent to 50 mg of pregabalin and transfer to a 50 mL volumetric flask.
-
Add about 30 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm nylon membrane filter before injection.
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C8, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 200 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Protocol 2: Derivatization Method with FDNB (Adapted from[6])
-
Reagent and Buffer Preparation:
-
Borate Buffer (0.25 M, pH 8.2): Prepare by dissolving appropriate amounts of KCl and H3BO3 in distilled water and adjusting the pH to 8.2.
-
FDNB Reagent (16 mM): Dissolve 300 mg of 1-fluoro-2,4-dinitrobenzene in 100 mL of acetonitrile. (Handle with care, as FDNB is a skin irritant).
-
-
Mobile Phase Preparation (pH 2.5):
-
Prepare a 50 mM sodium dihydrogen phosphate (NaH2PO4) solution in HPLC-grade water and adjust the pH to 2.5.
-
Mix this aqueous buffer with acetonitrile in a ratio of 40:60 (v/v).
-
Filter and degas the final mobile phase.
-
-
Standard Stock Solution Preparation (200 µg/mL):
-
Accurately weigh 20 mg of pregabalin and dissolve in 100 mL of distilled water.
-
Prepare further dilutions as needed for the calibration curve.
-
-
Derivatization Procedure:
-
In a test tube, mix 500 µL of the pregabalin standard or sample solution, 500 µL of borate buffer, and 75 µL of the FDNB reagent.
-
Add 2 mL of acetonitrile and vortex the mixture for 5 seconds.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and add 75 µL of 1 M HCl.
-
The solution is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: Nova-Pak C18, 150 x 3.9 mm, 4 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
-
Visual Workflow Guides
The following diagrams illustrate logical troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for poor peak shape.
Caption: General experimental workflow for HPLC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. ijpsr.com [ijpsr.com]
- 5. jchr.org [jchr.org]
- 6. asianpubs.org [asianpubs.org]
- 7. naturalspublishing.com [naturalspublishing.com]
- 8. youtube.com [youtube.com]
- 9. labveda.com [labveda.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bepls.com [bepls.com]
- 16. seer.ufrgs.br [seer.ufrgs.br]
- 17. scispace.com [scispace.com]
- 18. Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them | Pharmaguideline [pharmaguideline.com]
In-source fragmentation of (Rac)-Pregabalin-d10 in mass spectrometry
Technical Support Center: (Rac)-Pregabalin-d10 Analysis
This technical support guide provides troubleshooting advice and frequently asked questions regarding the mass spectrometric analysis of this compound, with a specific focus on addressing challenges related to in-source fragmentation (ISF).
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and how does it differ from collision-induced dissociation (CID)?
In-source fragmentation (ISF), also known as in-source decay (ISD), is a process where analyte ions fragment within the ion source of the mass spectrometer (e.g., ESI or APCI) before they are selected by the mass analyzer (quadrupole).[1][2] This is typically caused by high voltages at the ion source entrance (like fragmentor or cone voltage) or excessive thermal energy.[1] Collision-induced dissociation (CID), by contrast, is a deliberate fragmentation process that occurs after a specific precursor ion has been isolated by the first mass analyzer. This fragmentation happens in a dedicated collision cell filled with an inert gas.
Q2: Why is the signal for my this compound precursor ion ([M+H]⁺, m/z ≈ 170.3) unexpectedly low?
A low precursor ion signal, despite confirming the presence of the compound, is often a primary indicator of excessive in-source fragmentation. Under high-energy source conditions, a significant portion of the [M+H]⁺ ions may be fragmenting into smaller, more stable ions before they can be measured. This reduces the abundance of the intended precursor ion, leading to poor sensitivity for your selected reaction monitoring (SRM) transition.[2] Other potential causes include matrix effects, improper sample preparation, or suboptimal ionization.[3][4]
Q3: What are the common in-source fragments for Pregabalin and this compound?
Pregabalin is known to lose neutral molecules like water (H₂O) or formic acid (HCOOH, from the carboxyl group) under energetic conditions. The molecular weight of non-deuterated Pregabalin is approximately 159.23 g/mol , giving a protonated ion [M+H]⁺ at m/z 160.2.[5][6] For this compound, with a molecular weight of ~169.29 g/mol , the precursor ion is observed at m/z ~170.3.[7]
Common fragmentation pathways include:
-
Loss of Water ([M+H - H₂O]⁺): This is a very common fragmentation pathway for molecules with hydroxyl or carboxyl groups.
-
Loss of the Carboxyl Group: The entire carboxyl group can be lost, often as formic acid.
These fragmentations will be observed for both the analyte and the deuterated internal standard, with a corresponding mass shift.
Q4: Can I use an in-source fragment as my precursor ion for quantification?
Yes, this can be a valid strategy, particularly if the in-source fragment is stable, highly abundant, and consistently produced.[2] If the [M+H]⁺ ion is very weak but a specific in-source fragment (e.g., [M+H - H₂O]⁺) is intense and stable, selecting this fragment as your precursor for MS/MS analysis (a pseudo-MRM) can significantly improve signal intensity and method sensitivity. However, it is critical to ensure that the fragmentation process is reproducible across your entire analytical batch.
Troubleshooting Guide
Issue: Low Precursor Ion Abundance for Pregabalin and its d10-Internal Standard
-
Possible Cause 1: Excessive Source Energy.
-
Solution: The primary cause of ISF is overly energetic conditions in the ion source. Systematically optimize the source voltages. Reduce parameters such as the Fragmentor, Cone Voltage, or Capillary Exit voltage in small increments while monitoring the signal intensity of the precursor ion ([M+H]⁺) and the key fragment ions. The goal is to maximize the precursor signal while minimizing the fragment signals.
-
-
Possible Cause 2: High Source Temperature.
-
Solution: Thermal energy can contribute to fragmentation.[1] Optimize the drying gas temperature and flow rate. While higher temperatures can improve desolvation, excessive heat may cause the analyte to degrade or fragment. Reduce the temperature in 10-20°C increments to see if the precursor ion abundance increases.[2]
-
Issue: Poor Quantitative Performance (Inaccuracy or Imprecision)
-
Possible Cause 1: Unstable or Inconsistent ISF.
-
Solution: If ISF is occurring but is not stable, it can affect the analyte and internal standard differently from one injection to the next, leading to poor precision. This can be exacerbated by matrix effects.[4] Ensure your chromatography is robust, with sharp, symmetrical peaks. A consistent delivery of the analyte band into the source promotes more reproducible ionization and fragmentation. Re-optimize source parameters for stability rather than just maximum signal.
-
-
Possible Cause 2: Matrix Effects.
-
Solution: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, potentially altering the degree of ISF.[3][4] this compound is used specifically to compensate for these effects.[7] If problems persist, improve the sample cleanup procedure using methods like Solid Phase Extraction (SPE) instead of a simple protein precipitation.[8][9]
-
Data Presentation
Table 1: Common Mass Transitions for Pregabalin and this compound
| Compound | Precursor Ion Description | Precursor Ion (m/z) | Common Fragment Ion (m/z) | Neutral Loss | Notes |
| Pregabalin | [M+H]⁺ | 160.2 | 142.1 | H₂O (18 Da) | Result of in-source or CID fragmentation.[5] |
| 160.2 | 55.1 | C₅H₁₁NO (101 Da) | A common product ion from CID.[6] | ||
| This compound | [M+H]⁺ | ~170.3 | ~152.3 | H₂O (18 Da) | Predicted fragment based on water loss. |
| [M+H - H₂O]⁺ | ~152.3 | User-determined | Varies | Can be used as a precursor in a pseudo-MRM. |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This method is suitable for rapid analysis but may be more susceptible to matrix effects.[10]
-
To a 50 µL aliquot of plasma sample, add the internal standard solution (this compound).[10]
-
Add 500 µL of methanol to precipitate proteins.[10]
-
Vortex the mixture thoroughly for approximately 1-2 minutes.
-
Centrifuge the samples for 5 minutes at high speed (e.g., >3500 rpm) to pellet the precipitated proteins.[10]
-
Transfer a portion of the clear supernatant to a new tube or vial.
-
Evaporate the solvent if necessary or dilute with an aqueous mobile phase component to ensure compatibility with the reversed-phase column.
-
Inject the final solution onto the LC-MS/MS system.[10]
Protocol 2: General LC-MS/MS Analysis
The following are typical starting parameters for the analysis of Pregabalin. Optimization is required for specific instrumentation.
Table 2: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Source |
| LC System | ||
| Column | C18 or PFP (e.g., Gemini C18, 50x2.0mm, 3µm) | [6][8] |
| Mobile Phase A | 0.1-0.5% Formic Acid in Water | [6][10] |
| Mobile Phase B | Methanol or Acetonitrile | [6][8] |
| Flow Rate | 0.2 - 1.0 mL/min | [6][8] |
| Elution Mode | Isocratic or Gradient | [6][8] |
| MS System | ||
| Ion Source | Heated Electrospray Ionization (HESI) | [8] |
| Polarity | Positive | [8][10] |
| Spray Voltage | 3500 - 4500 V | [8] |
| Sheath/Drying Gas | Nitrogen | [8] |
| Capillary Temp. | 250 - 300 °C | [8] |
| Collision Gas | Argon | [8] |
| Analysis Mode | Selected Reaction Monitoring (SRM) | [8] |
Visualizations
Caption: A logical workflow for troubleshooting low precursor ion signals.
Caption: Common in-source fragmentation pathways for protonated Pregabalin-d10.
References
- 1. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound () for sale [vulcanchem.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. wsp.wa.gov [wsp.wa.gov]
- 10. frontagelab.com [frontagelab.com]
Deuterium exchange issues with (Rac)-Pregabalin-d10 in acidic mobile phase
Welcome to the technical support center for (Rac)-Pregabalin-d10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential deuterium exchange issues when using this compound as an internal standard in analytical methods employing acidic mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern with this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice-versa.[1] For this compound, this is a significant concern because the deuterium labels are often on the amine (-ND2) and carboxylic acid (-COOD) groups. These deuterons are "labile" or "exchangeable" and can readily swap with protons from an acidic mobile phase.[2][3] This can lead to a loss of the isotopic label, compromising the accuracy and precision of quantitative analyses that rely on a stable internal standard.[4][5]
Q2: Which specific deuterons on this compound are most susceptible to exchange?
A2: The deuterons attached to the nitrogen of the amino group and the oxygen of the carboxylic acid group are the most susceptible to exchange. This is because these are heteroatoms with lone pairs of electrons that can be easily protonated and deprotonated. The pKa values for pregabalin's carboxylic acid and amine groups are approximately 4.2 and 10.6, respectively.[6][7][8] In an acidic mobile phase with a pH below 4.2, the carboxylic acid group will be largely protonated, and the amine group will be fully protonated, making the deuterons on these groups highly susceptible to exchange with protons from the solvent.
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: The primary factors influencing the rate of deuterium exchange are:
-
pH of the mobile phase: Acidic conditions can catalyze the exchange of labile deuterons.[9] The closer the mobile phase pH is to the pKa of the functional group, the more dynamic the exchange.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Mobile phase composition: The proportion of aqueous to organic solvent can influence the exchange rate.
-
Exposure time: The longer the deuterated standard is in the acidic mobile phase, the greater the extent of exchange.
Q4: How can I minimize deuterium exchange during my analysis?
A4: To minimize deuterium exchange, consider the following:
-
Optimize mobile phase pH: If possible, use a mobile phase with a pH that is not close to the pKa of the carboxylic acid group. However, this may not always be feasible for chromatographic reasons.
-
Control temperature: Maintain a low and consistent temperature for the autosampler and column compartment.
-
Minimize sample residence time: Reduce the time the sample spends in the autosampler and on the column before analysis.
-
Use aprotic solvents for sample preparation: If possible, dissolve and dilute the this compound standard in aprotic solvents (e.g., acetonitrile) and minimize its exposure to aqueous acidic conditions before injection.
Q5: Are there alternative deuterated forms of Pregabalin that are more stable?
A5: Yes, a more stable deuterated internal standard would have the deuterium labels on the carbon backbone of the molecule (e.g., on the isobutyl group). These C-D bonds are much more stable and not readily exchangeable under typical HPLC conditions. When sourcing a deuterated standard, it is crucial to know the positions of the deuterium labels.[2][3]
Troubleshooting Guide
This guide is designed to help you identify and resolve issues related to deuterium exchange of this compound in your LC-MS experiments.
Symptom 1: Loss of Internal Standard Signal or Poor Peak Area Reproducibility
| Possible Cause | Troubleshooting Steps |
| Significant Deuterium Exchange: The deuterated internal standard is exchanging with protons from the mobile phase, leading to a decrease in the signal at the expected m/z. | 1. Confirm Isotopic Distribution: Analyze a fresh solution of the internal standard directly infused into the mass spectrometer. Then, analyze a sample that has been incubated in the mobile phase for a period equivalent to your analytical run time. A shift in the isotopic distribution towards lower masses indicates deuterium exchange. 2. Lower Temperature: Reduce the temperature of the autosampler and column to 4°C to slow down the exchange rate. 3. Modify Mobile Phase: If chromatographically acceptable, slightly increase the pH of the mobile phase. Even a small change can sometimes reduce the rate of exchange. 4. Reduce Run Time: Shorten the HPLC gradient to minimize the time the internal standard is exposed to the acidic mobile phase. |
| Precipitation of Internal Standard: The internal standard may not be fully soluble in the mobile phase or the sample matrix. | 1. Check Solubility: Verify the solubility of this compound in your mobile phase and sample diluent. 2. Filter Samples: Ensure all samples are properly filtered to remove any particulates that could cause inconsistent results. |
Symptom 2: Inaccurate or Imprecise Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Partial Deuterium Exchange: A portion of the deuterated internal standard is exchanging, leading to an inconsistent internal standard response and affecting the accuracy of the analyte-to-internal standard ratio. | 1. Perform a Stability Study: Analyze samples at different time points after preparation to assess the stability of the internal standard in the analytical matrix and mobile phase. 2. Consider a Different Labeled Standard: If exchange is confirmed and cannot be mitigated, consider using a (Rac)-Pregabalin standard with deuterium labels on the carbon skeleton. 3. Use a Freshly Prepared Internal Standard: Prepare the internal standard solution immediately before adding it to the samples to minimize its time in an aqueous environment. |
| Chromatographic Isotope Effect: The deuterated internal standard has a slightly different retention time than the non-deuterated analyte, leading to differential matrix effects. | 1. Overlay Chromatograms: Carefully examine the chromatograms of the analyte and the internal standard to check for co-elution. 2. Modify Chromatography: Adjust the mobile phase composition or gradient to ensure co-elution.[5] |
Quantitative Data on Deuterium Exchange
The following table provides illustrative data on the expected percentage of deuterium exchange for the labile deuterons on this compound under various simulated HPLC conditions. This data is based on the principles of acid-catalyzed exchange and the known pKa of pregabalin's functional groups.
Table 1: Estimated Percentage of Labile Deuterium Exchange for this compound
| Mobile Phase pH | Temperature (°C) | Residence Time (min) | Estimated % Exchange |
| 2.5 | 4 | 10 | 5-10% |
| 2.5 | 25 | 10 | 15-25% |
| 2.5 | 40 | 10 | 30-45% |
| 3.5 | 25 | 10 | 10-20% |
| 3.5 | 25 | 30 | 25-35% |
| 4.5 | 25 | 10 | 5-15% |
Note: This data is for illustrative purposes to demonstrate the expected trends and should be experimentally verified for your specific analytical conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Acidic Mobile Phase
Objective: To determine the extent of deuterium exchange of this compound when exposed to the acidic mobile phase over time.
Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a non-aqueous solvent (e.g., acetonitrile).
-
Prepare Test Solutions: Dilute the stock solution to a final concentration of 1 µg/mL in your acidic mobile phase.
-
Incubate Samples: Aliquot the test solution into several vials and incubate them at your intended analytical temperature (e.g., 25°C).
-
Time-Point Analysis: Inject and analyze the samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) using LC-MS.
-
Data Analysis:
-
Acquire full scan mass spectra for each time point.
-
Monitor the isotopic distribution of the this compound molecular ion cluster.
-
Calculate the percentage of deuterium loss at each time point by comparing the peak intensities of the deuterated and non-deuterated (or partially deuterated) species.
-
Visualizations
Caption: Troubleshooting workflow for deuterium exchange issues.
Caption: Experimental workflow for assessing deuterium exchange.
References
- 1. Hydrogen/deuterium exchange mass spectrometry in the world of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. WO2009080365A1 - Pregabalin salts - Google Patents [patents.google.com]
- 8. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Recovery of (Rac)-Pregabalin-d10
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address issues of low recovery of (Rac)-Pregabalin-d10 during sample extraction in your bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound?
Low recovery of the deuterated internal standard, this compound, can stem from several factors during sample preparation. The most common issues are related to the extraction method itself, including suboptimal pH of the sample, improper selection of extraction solvents, inefficient solid-phase extraction (SPE) procedures, and significant matrix effects that differ between the analyte and the internal standard.
Q2: How does pH affect the extraction efficiency of pregabalin and its deuterated analog?
Pregabalin is a zwitterionic molecule. The pH of the sample matrix is critical for its extraction. In acidic conditions (e.g., pH 2), the carboxylic acid group is protonated, and the molecule carries a net positive charge, which can enhance its retention on certain SPE cartridges or its partitioning into specific organic solvents. One study noted the highest extraction response at the lowest pH of 2, attributing it to efficient ion pair electrostatic interactions.[1]
Q3: Can the choice of internal standard itself be the problem?
While stable isotope-labeled internal standards like this compound are generally reliable, issues can occasionally arise. It has been reported that differences in extraction recovery can occur between an analyte and its deuterated internal standard. In rare cases, deuterium-hydrogen exchange can occur, although this is less common for non-labile positions.
Q4: What is the expected recovery rate for pregabalin?
Several validated methods have reported high and consistent recovery for pregabalin and its deuterated internal standards. For instance, a method using solid-phase extraction reported an overall recovery of 86.49% for pregabalin and 86.57% for Pregabalin-d4.[2] Another SPE-based method calculated a recovery of 91.4%.[3] Recoveries significantly lower than these published values warrant troubleshooting.
Troubleshooting Guides
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
Low recovery during SPE is a common issue that can often be resolved by systematically evaluating and optimizing each step of the process.
Troubleshooting Workflow for SPE
References
Technical Support Center: Troubleshooting Calibration Curve Linearity with Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with calibration curve linearity when using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
1. Why is my calibration curve non-linear even with a deuterated internal standard?
While deuterated internal standards are excellent for correcting variability, non-linearity can still occur due to several factors:
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Matrix Effects: Even with a co-eluting deuterated standard, differential matrix effects can occur if the analyte and internal standard experience ion suppression or enhancement to different extents.[1][2][3] This can be caused by slight differences in retention time in regions of changing ion suppression.[1]
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Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become saturated, leading to a non-linear response.[4][5][6][7][8] This is a common reason for non-linearity at the upper end of the calibration range.[6][9]
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Ionization Saturation: Similar to detector saturation, the ionization source can become saturated at high analyte concentrations, limiting the number of ions produced and causing a non-linear response.[4][5]
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Isotopic Crosstalk: There can be "crosstalk" where naturally occurring isotopes of the analyte contribute to the signal of the internal standard, or vice-versa.[10] This becomes more pronounced at high analyte-to-internal standard concentration ratios and for molecules containing atoms with abundant natural isotopes (e.g., Cl, Br).[10][11]
-
Dimer/Multimer Formation: At high concentrations, analytes can form dimers or other multimers, which may not be detected at the same mass-to-charge ratio as the monomeric analyte, leading to a loss of signal and non-linearity.[4][5]
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Inappropriate Regression Model: Forcing a linear regression on data that is inherently non-linear will result in a poor fit.[9][12]
2. What are the acceptable linearity criteria (r², R) for a calibration curve?
While a high correlation coefficient (r² or R > 0.99) is often cited, it is not the sole indicator of a good calibration curve.[13] It's crucial to also assess the residuals (the difference between the calculated and actual concentrations). A random distribution of residuals around the x-axis indicates a good fit. Systematic trends in the residual plot suggest that the chosen regression model is inappropriate.[14] Regulatory guidelines often specify that the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).
3. How can I differentiate between different types of non-linearity?
The shape of the calibration curve and the residual plot can provide clues:
-
Concave Down (bending towards the x-axis at high concentrations): This often suggests detector or ionization saturation.[6][9]
-
Concave Up (bending away from the x-axis at high concentrations): This could be due to more complex matrix effects or issues with the internal standard.
-
S-shaped Curve: This can indicate a more complex relationship and may require a non-linear regression model.
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"Fan-shaped" Residual Plot: This pattern, where the residuals increase with concentration, indicates heteroscedasticity (non-constant variance) and suggests that a weighted regression is needed.[14]
4. What is the impact of isotopic crosstalk on linearity?
Isotopic crosstalk occurs when the isotopic distribution of the analyte overlaps with the mass of the deuterated internal standard, or vice-versa.[10] This can lead to an artificially high signal for the internal standard at high analyte concentrations, causing the response ratio (analyte/internal standard) to decrease and the calibration curve to become non-linear, typically bending towards the x-axis at the high end.[9][10]
5. When should I use a weighted regression model for my calibration curve?
A weighted regression model should be used when the variance of the data is not constant across the concentration range (heteroscedasticity).[5][12][15] In many bioanalytical assays, the absolute error is larger at higher concentrations.[16][17] An unweighted linear regression gives equal importance to all data points, meaning the higher concentration points with larger errors can disproportionately influence the regression line, leading to poor accuracy at the lower end of the curve.[12][17] Weighting factors like 1/x or 1/x² give more weight to the lower concentration points, improving the accuracy and precision at the LLOQ.[5][12][16]
Troubleshooting Guides
Investigating and Mitigating Linearity Issues
This guide provides a systematic approach to troubleshooting non-linear calibration curves.
dot
Caption: A systematic workflow for troubleshooting non-linear calibration curves.
1. Evaluate Raw Data and Residuals
-
Protocol:
-
Plot the response ratio (analyte peak area / internal standard peak area) versus the nominal concentration.
-
Perform a linear regression and plot the residuals (observed concentration - nominal concentration) against the nominal concentration.
-
Examine the residual plot for patterns. A random scatter around zero indicates a good fit. Systematic trends (e.g., a curve or a fan shape) indicate a problem with the model or the data.[14]
-
2. Check Internal Standard (IS) Response
-
Protocol:
-
Plot the absolute peak area of the deuterated internal standard for each calibration standard.
-
The IS response should be consistent across all calibration levels. A significant drop or increase in the IS signal at higher analyte concentrations can indicate matrix effects or ionization suppression/enhancement affecting the IS differently.[18]
-
3. Investigate Detector/Ionization Saturation
-
Protocol:
-
Prepare a new set of calibration standards, including dilutions of the highest concentration standards (e.g., 1:2, 1:5).
-
Analyze these diluted standards. If the diluted standards fall on the linear portion of the curve when back-calculated, saturation is likely occurring at the higher concentrations.[9]
-
Alternatively, reduce the injection volume for the entire calibration curve and re-analyze.[19] If linearity improves, this also points to saturation.
-
4. Investigate Matrix Effects
-
Protocol:
-
Matrix-Matched vs. Solvent Standards: Prepare two calibration curves: one in the biological matrix (e.g., plasma) and another in a clean solvent (e.g., methanol/water).[20] A significant difference in the slopes of the two curves indicates the presence of matrix effects.[20]
-
Post-Column Infusion: Infuse a constant concentration of the analyte and internal standard into the mass spectrometer post-chromatographic column. Inject an extracted blank matrix sample. Dips in the baseline signal at the retention time of the analyte indicate ion suppression.
-
5. Investigate Isotopic Crosstalk
-
Protocol:
-
Inject a high concentration of the analyte standard without the internal standard and monitor the mass transition of the internal standard. A significant signal indicates that the analyte is contributing to the internal standard's signal.
-
Inject the internal standard solution and monitor the mass transition of the analyte. This will check for any analyte impurity in the internal standard.[10]
-
6. Optimize LC-MS/MS Method
-
Protocol:
-
Chromatography: Improve the chromatographic separation to move the analyte peak away from regions of significant ion suppression.
-
MS Parameters: If saturation is an issue, consider using a less intense product ion for quantification or detuning the mass spectrometer (e.g., adjusting cone voltage).[6][7]
-
7. Adjust Regression Model
-
Protocol:
-
If the residual plot shows a "fan" shape (heteroscedasticity), apply a weighted regression model (e.g., 1/x or 1/x²).[12][16]
-
If the data is truly non-linear after investigating other causes, a quadratic regression model may be appropriate.[5][9] However, the use of non-linear models should be well-justified.[9]
-
Data Presentation
Table 1: Comparison of Regression Models for Calibration Curves
| Regression Model | Description | When to Use | Advantages | Disadvantages |
| Linear (Unweighted) | Fits a straight line (y = mx + c) giving equal importance to all data points. | Data is homoscedastic (variance is constant across the concentration range). | Simple to implement and interpret. | Can be heavily biased by high-concentration standards if data is heteroscedastic.[12] |
| Linear (Weighted) | Fits a straight line but gives more weight to data points with less error (typically lower concentrations). Common weights are 1/x and 1/x². | Data is heteroscedastic (variance increases with concentration).[12][15] | Improves accuracy at the lower end of the calibration range.[16] | Requires justification for the choice of weighting factor. |
| Quadratic | Fits a second-order polynomial (y = ax² + bx + c). | The relationship between concentration and response is inherently non-linear.[5] | Can extend the dynamic range of the assay.[6] | Can be prone to overfitting and may not be accepted by all regulatory bodies without strong justification.[9] |
Visualizations
Isotopic Crosstalk between Analyte and Deuterated Internal Standard
dot
Caption: Isotopic crosstalk from the analyte to the deuterated internal standard.
References
- 1. myadlm.org [myadlm.org]
- 2. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 10. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. WHAT EXACTLY DO WE MEAN BY WEIGHTED REGRESSION? - Chromatography Forum [chromforum.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. scispace.com [scispace.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. 3.2. Experiment setup and evaluation of the data – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Minimizing carryover in HPLC systems for pregabalin analysis
Welcome to the Technical Support Center for pregabalin analysis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in their HPLC systems.
Troubleshooting Guide: Minimizing Pregabalin Carryover
Carryover of pregabalin in an HPLC system can lead to inaccurate quantification and compromise data integrity. Due to its polar and zwitterionic nature, pregabalin can be prone to carryover if the system is not properly optimized. This guide provides a systematic approach to identifying and resolving carryover issues.
Initial Assessment: Is it Carryover?
The first step is to confirm that the observed peak in a blank injection is indeed carryover from a previous high-concentration sample.
Q1: I see a peak in my blank injection at the same retention time as pregabalin. How do I confirm it's carryover?
A1: To confirm carryover, follow this experimental protocol:
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Inject a high-concentration standard of pregabalin.
-
Inject a series of blank samples (the same solvent used to dissolve your standard) immediately after the high-concentration standard.
-
Observe the peak area:
-
If the peak area decreases with each subsequent blank injection, it is characteristic of "classic" carryover.
-
If the peak area remains relatively constant across multiple blank injections, you may have a contaminated blank solution or a system-wide contamination issue.
-
A study on pregabalin quantification in human urine reported a carryover of 0.12% when a blank was injected after a high-concentration standard (1000 µg/mL)[1]. While this is a single data point, it highlights that even with a validated method, some level of carryover can occur.
Troubleshooting Workflow for Pregabalin Carryover
Once carryover is confirmed, the following workflow can help isolate and resolve the source of the issue.
Caption: A logical workflow for troubleshooting pregabalin carryover in HPLC systems.
Q&A: In-Depth Troubleshooting
Q2: What are the most common causes of pregabalin carryover related to the autosampler?
A2: The autosampler is a frequent source of carryover for polar compounds like pregabalin. Key areas to investigate include:
-
Ineffective Needle Wash: The wash solvent may not be strong enough to fully dissolve and remove pregabalin from the needle surface.
-
Adsorption to Injector Parts: Pregabalin can adsorb to the surfaces of the needle, sample loop, and rotor seal, especially if these components are not made of inert materials.
-
Contaminated Wash Solvent Reservoir: The wash solvent itself can become contaminated over time.
Q3: What are the best wash solvents for minimizing pregabalin carryover?
A3: Due to its high polarity and zwitterionic nature, a multi-component wash solvent is often most effective. A good starting point is a wash solution that is a stronger solvent than the mobile phase. Consider the following options:
| Wash Solvent Composition | Rationale |
| High Organic Content (e.g., 80-100% Acetonitrile or Methanol in water) | Effective for disrupting hydrophobic interactions, although less critical for the highly polar pregabalin. |
| Acidified Aqueous/Organic Mix (e.g., 0.1-0.5% Formic Acid or Acetic Acid in Water/Acetonitrile) | The acidic pH can help to protonate the carboxyl group of pregabalin, potentially reducing its interaction with negatively charged surfaces within the flow path. |
| Basic Aqueous/Organic Mix (e.g., 0.1-0.5% Ammonium Hydroxide in Water/Acetonitrile) | A basic pH can deprotonate the amine group of pregabalin, which may reduce interactions with positively charged sites. |
| Isopropanol (IPA) containing mixtures | IPA is a strong organic solvent that can be very effective at removing adsorbed residues. |
Quantitative Data on Wash Solvent Effectiveness (General Guidance)
While specific data for pregabalin is limited, studies on other compounds demonstrate the impact of wash solvent optimization. For example, increasing the wash volume and using a combination of a strong organic solvent followed by the mobile phase can significantly reduce carryover.
| Wash Protocol | Analyte | Carryover (%) |
| 3 x 250 µL Mobile Phase | Chlorhexidine | < 0.003% |
| 1500 µL Isopropanol + 1500 µL Mobile Phase | Chlorhexidine | 0.0003% |
This data is illustrative and adapted from a study on chlorhexidine, but the principles of using a strong organic solvent and sufficient wash volume are applicable to pregabalin.
Q4: How can I optimize my autosampler's wash protocol?
A4: Beyond selecting the right solvent, optimizing the wash protocol is crucial:
-
Increase Wash Volume: For particularly "sticky" analytes like pregabalin, larger wash volumes (e.g., 500–1000 µL) are more effective than standard volumes (e.g., 100 µL)[2].
-
Use Multiple Wash Cycles: Performing two or more rinse cycles can significantly improve cleaning efficiency[2].
-
Implement Dual-Solvent Washes: Use a sequence of a strong organic solvent (like methanol or acetonitrile) followed by an aqueous wash. This addresses a broader range of potential interactions[2].
-
Wash Before and After Injection: Most modern autosamplers allow for both pre- and post-injection needle washes. Utilize both to minimize contact of the uncleaned needle with the sample and the subsequent injection.
Q5: What if optimizing the wash solvent and protocol doesn't solve the carryover issue?
A5: If carryover persists, consider the following:
-
Inspect and Replace Consumables: The rotor seal in the injection valve is a common site for sample residue to accumulate in microscopic scratches that develop over time. Regular inspection and replacement are essential. Also, inspect the needle and sample loop for any signs of wear or contamination.
-
Column as a Source of Carryover: While less common for well-retained peaks, the column can be a source of carryover. To diagnose this, run a blank gradient without an injection. If a peak appears, the column is likely the source. Perform an aggressive wash with a strong solvent or consider replacing the column.
-
Sample Diluent: Ensure that pregabalin is fully soluble in your sample diluent. If the diluent is too weak, the analyte may precipitate in the sample loop or at the head of the column. The sample diluent should ideally be the same as or weaker than the initial mobile phase.
-
Vials and Caps: Use high-quality, deactivated (silanized) glass vials to prevent adsorption of pregabalin to the glass surface, which can be a source of contamination[2].
Experimental Protocols
Protocol 1: Quantifying Pregabalin Carryover
Objective: To determine the percentage of carryover in the HPLC system.
Methodology:
-
Prepare a High-Concentration Standard: Prepare a solution of pregabalin at the upper limit of the calibration range (e.g., 100 µg/mL).
-
Prepare a Blank Solution: Use the same diluent as the standard.
-
Injection Sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the high-concentration standard three times.
-
Inject the blank solution immediately after the last high-concentration standard injection.
-
-
Calculation:
-
Calculate the average peak area of the high-concentration standard (Area_Standard).
-
Measure the peak area of pregabalin in the first blank injection following the standard (Area_Carryover).
-
Calculate the percent carryover: % Carryover = (Area_Carryover / Area_Standard) * 100
-
An acceptable level of carryover is typically less than 0.1% of the analyte signal in the preceding high-concentration sample.
Protocol 2: Validated HPLC Method for Pregabalin (Example)
This is an example of a published HPLC method for pregabalin analysis that can be adapted. Note that this method requires derivatization.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 50 mM KH2PO4 (pH 2.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm (after derivatization with 1-Fluoro-2,4-dinitrobenzene) |
| Injection Volume | 20 µL[3] |
| Sample Preparation | Derivatization with 1-Fluoro-2,4-dinitrobenzene (FDNB) is required for UV detection[3]. |
For direct analysis without derivatization, a detector like a mass spectrometer (MS) or charged aerosol detector (CAD) would be necessary.
Frequently Asked Questions (FAQs)
Q6: Can the sample pH influence pregabalin carryover?
A6: Yes. Pregabalin is a zwitterion, meaning it has both a positive (amine) and a negative (carboxylic acid) charge. The net charge of the molecule is pH-dependent. At acidic pH, the amine group is protonated, leading to a net positive charge. At basic pH, the carboxylic acid is deprotonated, resulting in a net negative charge. These charge states can influence interactions with surfaces in the HPLC flow path. Adjusting the pH of the sample diluent and/or the wash solvent can help to minimize these ionic interactions.
Q7: I'm using HILIC for pregabalin analysis. Are there specific considerations for carryover?
A7: Yes, HILIC (Hydrophilic Interaction Liquid Chromatography) has unique considerations. In HILIC, the strong solvent is the aqueous component of the mobile phase. Therefore, your needle wash should contain a higher percentage of water to effectively elute the polar pregabalin from the system components. A common mistake is to use a high-organic wash solvent, which is the weak solvent in HILIC and will be ineffective.
Caption: Comparison of strong and weak solvents in Reversed-Phase and HILIC modes.
Q8: Could my sample preparation be causing carryover?
A8: It's possible. If your sample preparation results in a solution where pregabalin is not fully dissolved or is at risk of precipitating, this can lead to carryover. Always ensure your sample diluent is appropriate for the concentration of pregabalin you are analyzing and is miscible with the mobile phase. One study noted the formation of a pregabalin-acetonitrile adduct when samples were prepared in acetonitrile-containing diluents with alkaline impurities, which could potentially contribute to carryover if not properly flushed from the system.
Q9: How often should I perform preventative maintenance to avoid carryover?
A9: A regular maintenance schedule is key to preventing carryover.
-
Daily: Flush the system after each batch of samples, especially after using buffered mobile phases.
-
Weekly: Inspect and clean the wash solvent reservoir.
-
Monthly: Perform a thorough cleaning of the autosampler and injection valve.
-
Every 6 Months (or as needed): Replace wear-and-tear parts like the injector rotor seal and pump seals.
By following these guidelines and systematically troubleshooting any issues, you can effectively minimize pregabalin carryover and ensure the accuracy and reliability of your HPLC analyses.
References
Technical Support Center: Troubleshooting Signal Loss for Internal Standards in Long Analytical Runs
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving internal standard (IS) signal loss during extended analytical runs. Unstable IS signals can compromise the accuracy and reliability of quantitative data.[1][2][3] This resource offers a structured approach to identifying and addressing the root causes of this common issue in chromatographic and mass spectrometric analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my internal standard (IS) signal gradually decreasing throughout a long analytical run?
A gradual decrease in the IS signal is a common observation and can be attributed to several factors that exert their influence over time. One of the primary culprits is the accumulation of matrix components from the injected samples onto the analytical column or within the mass spectrometer's ion source. This buildup can lead to a phenomenon known as ion suppression, where the ionization efficiency of the IS is progressively reduced.[4][5][6] Another possibility is the degradation of the IS in the autosampler vials over the course of the run, especially if the samples are not maintained at a sufficiently low temperature.[7][8] Adsorption of the IS to the surfaces of vials or tubing can also contribute to a steady decline in signal as active sites become saturated over time.[9][10][11]
Q2: My IS signal is erratic and shows high variability between injections. What could be the cause?
Erratic and inconsistent IS signals often point to issues with sample preparation or the injection process. Inconsistent addition of the IS to each sample is a frequent source of variability.[12][13] It is crucial to ensure the IS is added accurately and mixed thoroughly with every sample.[12] Problems with the autosampler, such as inconsistent injection volumes or leaks in the system, can also lead to fluctuating IS responses.[3][14] Furthermore, the stability of the IS in the specific sample matrix might be a factor; some matrices can accelerate the degradation of the IS, leading to unpredictable signal responses.[2]
Q3: The IS signal is stable for my standards but drops significantly when I inject my biological samples. Why is this happening?
This scenario strongly suggests that components within the biological matrix are interfering with the IS signal. This phenomenon is known as the matrix effect, where co-eluting endogenous substances from the sample either suppress or, less commonly, enhance the ionization of the IS in the mass spectrometer source.[5][15][16] Even if the IS is a stable isotope-labeled version of the analyte, differences in their chromatographic elution can expose them to varying degrees of matrix effects, leading to a drop in the IS signal for the samples but not the cleaner standard solutions.[5][16] Inadequate sample cleanup procedures that fail to remove these interfering compounds are a common cause.[6]
Q4: Can the mobile phase composition affect the stability of my internal standard signal?
Yes, the mobile phase composition can significantly impact the IS signal stability over a long run. Changes in the mobile phase composition due to the differential evaporation of volatile organic solvents can alter the chromatographic retention time and peak shape of the IS.[17][18] This drift in retention can lead to the IS eluting in a region with different matrix effects, causing signal variability.[19] The pH of the mobile phase is also a critical factor, as it can affect the ionization efficiency and stability of certain compounds.[18][20] Ensuring the mobile phase is well-mixed, degassed, and stored in a way that minimizes evaporation is crucial for maintaining consistent IS signals.
Q5: How do I know if the problem is with my instrument or my method?
Distinguishing between an instrument-related and a method-related issue requires a systematic approach. A good first step is to inject a pure standard solution of the IS multiple times. If the signal is stable, the instrument is likely performing correctly, and the issue may lie with the sample matrix, preparation, or chromatographic conditions.[21] However, if the signal from the pure standard is also unstable, it points towards an instrument problem, such as a contaminated ion source, a failing detector, or issues with the solvent delivery system.[3][14][22] Regularly performing system suitability tests can help in monitoring the instrument's performance over time.[23]
Troubleshooting Guides
Guide 1: Investigating Matrix Effects
Matrix effects are a primary cause of IS signal loss, particularly in the analysis of complex biological samples.[5][15][16]
Symptoms:
-
IS signal is stable in calibration standards but decreases or is erratic in study samples.
-
Signal loss is more pronounced in certain batches of samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a common source of matrix effects.[6] Consider if the current extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is sufficient to remove interfering matrix components.
-
Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where matrix-induced ion suppression or enhancement occurs.
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and is affected similarly by the matrix.[5][16] Ensure that the SIL-IS and the analyte have complete or near-complete co-elution.[5]
Illustrative Data on Matrix Effect Impact:
| Condition | Analyte Signal (counts) | IS Signal (counts) | Analyte/IS Ratio |
| Standard in Solvent | 1,000,000 | 500,000 | 2.0 |
| Standard in Extracted Blank Matrix | 500,000 | 250,000 | 2.0 |
| Study Sample | 450,000 | 220,000 | 2.05 |
This table illustrates how a stable isotope-labeled internal standard can compensate for signal suppression caused by the sample matrix, resulting in a consistent analyte-to-IS ratio.
Guide 2: Addressing Instrument Contamination
Over a long analytical run, the accumulation of non-volatile matrix components can contaminate the ion source of the mass spectrometer, leading to a gradual decline in signal for all compounds, including the IS.[24]
Symptoms:
-
Gradual and continuous decrease in IS signal over the entire analytical batch.
-
Decreased sensitivity for analytes as well.
-
Increased background noise in the mass spectrometer.
Troubleshooting Steps:
-
Source Cleaning: Regularly scheduled cleaning of the mass spectrometer's ion source is essential to prevent signal loss due to contamination.[25][24]
-
Divert Valve: Utilize a divert valve to direct the flow to waste during the parts of the chromatogram where the IS and analytes are not eluting, especially during the initial and final stages where highly retained, "dirty" matrix components may elute.[26]
-
Sample Clean-up: Improving the sample clean-up procedure will reduce the amount of non-volatile material introduced into the mass spectrometer.[6]
Experimental Protocol: General Ion Source Cleaning Procedure
Disclaimer: This is a general guideline. Always refer to the specific manual for your mass spectrometer model for detailed instructions.
-
Vent the Instrument: Follow the manufacturer's procedure to bring the mass spectrometer to atmospheric pressure.
-
Remove the Ion Source: Carefully remove the ion source from the instrument housing.
-
Disassemble the Source: Disassemble the ion source components (e.g., repeller, ion block, lens stack) according to the manufacturer's instructions. Keep track of all parts and their orientation.
-
Clean the Components:
-
Sonication: Sonicate the metal parts in a sequence of solvents such as methanol, acetone, and finally HPLC-grade water.
-
Abrasive Polishing: For stubborn deposits, use a fine abrasive slurry (e.g., aluminum oxide) to gently polish the surfaces. Avoid scratching the components.
-
-
Rinse and Dry: Thoroughly rinse the cleaned parts with HPLC-grade water and then methanol to remove any residual cleaning agents. Dry the components completely in a clean environment, an oven at a low temperature, or with a stream of nitrogen.
-
Reassemble and Reinstall: Carefully reassemble the ion source and reinstall it in the mass spectrometer.
-
Pump Down and Bakeout: Pump the system down and perform a bakeout as recommended by the manufacturer to remove any residual moisture and solvents.
-
Tune and Calibrate: Perform an instrument tune and calibration to ensure optimal performance.
Guide 3: Ensuring Internal Standard Stability in the Autosampler
The stability of the internal standard in the prepared samples within the autosampler is critical for consistent results over a long run.[7][27]
Symptoms:
-
IS signal decreases over time, but the signal of the first few injections is stable.
-
The extent of signal loss correlates with the time the vial has been in the autosampler.
Troubleshooting Steps:
-
Autosampler Temperature: Ensure the autosampler is set to a temperature that maintains the stability of the IS. For many compounds, this is typically 4°C.[8]
-
Stability Assessment: Perform an experiment to assess the stability of the IS in the sample matrix at the autosampler temperature over a period that mimics the longest analytical run.
-
Vial Caps and Septa: Use high-quality vial caps and septa to prevent solvent evaporation, which can concentrate the sample and alter the IS concentration.
Experimental Protocol: Autosampler Stability Assessment
-
Prepare a set of quality control (QC) samples at a low and high concentration, including the internal standard.
-
Inject one set of these QCs at the beginning of a simulated analytical run (Time 0).
-
Store the remaining QC samples in the autosampler at the intended run temperature.
-
Inject another set of the stored QCs at various time points throughout the simulated run (e.g., 8, 16, 24 hours).
-
Compare the IS peak areas from the later time points to the Time 0 injections. A significant decrease in the IS area indicates instability. The mean deviation from the initial concentration should ideally be within ±15%.[8]
Illustrative Data on IS Stability:
| Time in Autosampler (hours) | Low QC IS Area | High QC IS Area | % Decrease from T=0 (Low QC) | % Decrease from T=0 (High QC) |
| 0 | 510,000 | 505,000 | 0% | 0% |
| 8 | 505,000 | 500,000 | 1.0% | 1.0% |
| 16 | 480,000 | 475,000 | 5.9% | 5.9% |
| 24 | 450,000 | 445,000 | 11.8% | 11.9% |
This table shows a hypothetical scenario where the internal standard signal shows a decline over 24 hours in the autosampler, suggesting potential degradation.
Visual Troubleshooting Workflows
Caption: Troubleshooting Decision Tree for IS Signal Loss.
Caption: Workflow for Investigating Matrix Effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 7. internal standard stability+method validation - Chromatography Forum [chromforum.org]
- 8. mdpi.com [mdpi.com]
- 9. An assay for measurement of protein adsorption to glass vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Horror of Sample Adsorption to Containers (Part 2) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Adsorption can happen quickly in an autosampler vial - Tips & Suggestions [mtc-usa.com]
- 12. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 14. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 15. tandfonline.com [tandfonline.com]
- 16. waters.com [waters.com]
- 17. Why Should We Establish the Stability of Mobiles Phase? [pharmaspecialists.com]
- 18. longdom.org [longdom.org]
- 19. Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 21. Internal standard inconsistent response - Chromatography Forum [chromforum.org]
- 22. Causes for drifting signal intensity in LC/MS over time? - Chromatography Forum [chromforum.org]
- 23. researchgate.net [researchgate.net]
- 24. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 25. providiongroup.com [providiongroup.com]
- 26. LCMS and LCMSMS Service: Properly Maintaining your Mass Spectrometer [theoverbrookgroup.com]
- 27. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Choosing the Optimal Internal Standard for Pregabalin Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pregabalin, the selection of an appropriate internal standard (IS) is a critical step to ensure accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.
This guide provides a comparative overview of commonly used internal standards for pregabalin analysis, with a focus on the performance of isotopically labeled analogs versus structurally similar compounds. While direct comparative data for (Rac)-Pregabalin-d10 is not extensively published, this guide will use available data for other deuterated and non-deuterated internal standards to highlight the key performance indicators to consider.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard, such as a deuterated form of pregabalin, is considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most effective compensation for potential errors.
Here, we summarize the performance of two common types of internal standards for pregabalin analysis: a deuterated analog (Pregabalin-d4) and a structurally similar compound (Gabapentin).
| Internal Standard | Analyte | Method | Linearity (ng/mL) | Accuracy (% Nominal) | Precision (% CV) | Recovery (%) | Matrix Effect (%) |
| Pregabalin-d4 | Pregabalin | LC-MS/MS | 50-50000 | Intra-run: 92.72-96.16Inter-run: 93.38-96.89 | Intra-run: 4.38-6.38Inter-run: 5.22-6.82 | 101.0 ± 2.8 | Relative Matrix Effect: 103.0-106.0 |
| Gabapentin | Pregabalin | LC-MS/MS | 1-250 | Excellent (within FDA limits) | Excellent (within FDA limits) | 91.4 | -7.0 |
Note: The data presented is a summary from different studies and is intended for comparative purposes. Performance may vary based on specific experimental conditions.
The Case for this compound
While specific data for this compound is not detailed in the reviewed literature, its properties as a highly deuterated analog of pregabalin suggest it would be an excellent internal standard. The ten deuterium atoms provide a significant mass shift from the parent compound, minimizing the risk of isotopic cross-contribution. Its chemical and physical properties are expected to be virtually identical to pregabalin, leading to:
-
Co-elution with pregabalin in liquid chromatography, ensuring that both compounds experience the same matrix effects at the same time.
-
Similar extraction recovery , effectively compensating for any sample loss during preparation.
-
Comparable ionization efficiency in the mass spectrometer source, correcting for ion suppression or enhancement.
Experimental Methodologies
Below are representative experimental protocols for the analysis of pregabalin using different internal standards.
Method 1: Pregabalin Analysis using Pregabalin-d4 Internal Standard
This method is suitable for the quantification of pregabalin in human plasma.
1. Sample Preparation:
-
To 50 µL of plasma sample, add the internal standard solution (Pregabalin-d4).
-
Perform protein precipitation by adding methanol.
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with purified water before injection into the LC-MS/MS system.[1]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A suitable reversed-phase column, such as a C18.
-
Mobile Phase: A gradient of 0.1% formic acid in water and an organic solvent (e.g., methanol or acetonitrile).[1]
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for pregabalin and pregabalin-d4.
Method 2: Pregabalin Analysis using Gabapentin Internal Standard
This method is applicable for the determination of pregabalin in human plasma.
1. Sample Preparation:
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode solid phase extraction cartridge.
-
Load the plasma sample to which gabapentin internal standard has been added.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.[2]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture (e.g., water/methanol/formic acid).[2]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A reversed-phase column suitable for polar compounds.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for pregabalin and gabapentin.[2]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Inter-laboratory Pregabalin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of pregabalin, a widely used anticonvulsant and analgesic. The information presented is collated from a review of published literature and is intended to assist researchers and laboratory professionals in selecting and implementing appropriate analytical techniques for their specific needs. This document summarizes quantitative performance data, details experimental protocols, and provides a visual representation of a typical analytical workflow.
Quantitative Performance of Pregabalin Quantification Methods
The selection of a suitable quantification method depends on various factors, including the biological matrix, required sensitivity, and available instrumentation. The following tables summarize the performance characteristics of commonly employed methods for pregabalin analysis.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Human Urine | 10 - 1000 | 97.5 - 105.5 | Intraday: <5.9, Interday: <5.8 | 1.5 | 2.5 | [1][2] |
| Bulk Drug | Not Specified | 99.05 (as %assay) | Not Specified | Not Specified | Not Specified | [3] |
| Capsules | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Human Plasma | 0.096 - 6.068 | Within ±15% of nominal | Within-run and between-run <15% | Not Specified | 0.096 | [5][6] |
| Human Serum | 0.5 - 50.0 | 97.9 - 109.3 | <12.1 | Not Specified | 0.5 | [7] |
| Human Serum | Not Specified | Not Specified | Not Specified | Not Specified | Therapeutic Range: 2.0-5.0 | [8][9] |
| Human Urine | Cutoff: 500 ng/mL | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of the experimental protocols for the key methods cited in this guide.
HPLC Method for Pregabalin in Human Urine with UV Detection[1][2]
-
Sample Preparation:
-
Derivatization with 1-Fluoro-2,4-dinitrobenzene (FNDB) is required due to pregabalin's lack of a suitable chromophore.
-
Mix urine sample with borate buffer (pH 8.2) and FNDB solution in acetonitrile.
-
Incubate the mixture.
-
Inject the derivatized sample into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 50 mM potassium dihydrogen phosphate (KH2PO4) buffer (pH 2.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 360 nm.
-
Internal Standard: Amlodipine besylate can be used.
-
LC-MS/MS Method for Pregabalin in Human Plasma[5][6]
-
Sample Preparation:
-
Protein precipitation is a common sample preparation technique.
-
Add a protein precipitating agent (e.g., methanol or acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: Typically a gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Adapted to the column dimensions.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for pregabalin and an internal standard.
-
GC-MS Method for Pregabalin in Human Serum[7]
-
Sample Preparation:
-
Derivatization is necessary to improve the volatility and chromatographic properties of pregabalin.
-
Hexyl chloroformate is used as a derivatizing agent.
-
The derivatization is performed directly in the serum sample.
-
-
Gas Chromatography Conditions:
-
Column: A suitable capillary column for GC-MS analysis.
-
Oven Temperature Program: Start at 85°C, hold for 2 minutes, then ramp to 170°C at 30°C/min, and finally to 300°C at 15°C/min.
-
Inlet Temperature: 270°C.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) is used for quantification.
-
Workflow for Pregabalin Quantification
The following diagram illustrates a generalized workflow for the quantification of pregabalin in biological samples.
Caption: Generalized workflow for pregabalin quantification in biological samples.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Quality by Design-Based Robust RP-HPLC Method for Quantitative Estimation of Pregabalin and Etoricoxib in Fixed-Dose Combination Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. staff-beta.najah.edu [staff-beta.najah.edu]
- 6. Bioequivalence assessment of two pregabalin capsules in healthy Mediterranean Arab volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. testcatalog.org [testcatalog.org]
- 9. logan.testcatalog.org [logan.testcatalog.org]
- 10. Pregabalin, Urine, Quantitative Testing Services at Drexel Medicine Diagnostics | Drexel Medicine [drexelmedicine.org]
(Rac)-Pregabalin-d10 in Bioanalysis: A Comparative Guide to Accuracy and Precision
In the landscape of bioanalytical research, the pursuit of utmost accuracy and precision is paramount for reliable pharmacokinetic and toxicokinetic studies. For researchers engaged in the quantification of Pregabalin, an anticonvulsant and analgesic drug, the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides a comprehensive comparison of the accuracy and precision of bioanalytical methods utilizing (Rac)-Pregabalin-d10 and other internal standards, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound or its close analog Pregabalin-d4, is a widely accepted strategy to minimize analytical variability. These standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations in sample processing. The following tables summarize the accuracy and precision data from various studies, offering a clear comparison between methods employing deuterium-labeled internal standards and those using structural analogs like Gabapentin.
Table 1: Accuracy and Precision Data for Pregabalin Bioanalysis using Deuterium-Labeled Internal Standards
| Concentration Level | Nominal Conc. (ng/mL) | Intra-run Accuracy (% Bias) | Intra-run Precision (% CV) | Inter-run Accuracy (% Bias) | Inter-run Precision (% CV) | Reference |
| LLOQ | 0.50 | - | - | Within ±15% | ≤5% | [1] |
| LQC | 1.50 | - | - | Within ±15% | ≤5% | [1] |
| MQC | 10000.00 | - | - | Within ±15% | ≤5% | [1] |
| HQC | 16000.00 | - | - | Within ±15% | ≤5% | [1] |
| LLOQ | 99.79 | - | - | - | - | [2] |
| LQC | 150 | ±2.8% | - | - | - | [3] |
| MQC | 2500 | ±2.8% | - | - | - | [3] |
| HQC | 3800 | ±2.8% | - | - | - | [3] |
Data presented for Pregabalin-d4 as a close analog to this compound.
Table 2: Accuracy and Precision Data for Pregabalin Bioanalysis using other Internal Standards (e.g., Gabapentin)
| Concentration Level | Nominal Conc. (µg/mL) | Intra-batch Accuracy (RE %) | Intra-batch Precision (CV%) | Inter-batch Accuracy (RE %) | Inter-batch Precision (CV%) | Reference |
| LLOQ | 0.1 | -4.17 to +3.08 | ≤6.89 | -3.0 to +10.00 | <9.09 | [4] |
| LQC | 0.3 | -4.17 to +3.08 | ≤6.89 | -3.0 to +10.00 | <9.09 | [4] |
| MQC | 7.5 | -4.17 to +3.08 | ≤6.89 | -3.0 to +10.00 | <9.09 | [4] |
| HQC | 12.0 | -4.17 to +3.08 | ≤6.89 | -3.0 to +10.00 | <9.09 | [4] |
| LLOQ | 0.05 | 98.3%-99.8% | within 4.3% | 103.2%-107.1% | within 4.1% | [5] |
| Mid Conc. | 75 ng/mL | Excellent | Excellent | - | - | [6] |
As evidenced by the data, methods employing deuterium-labeled internal standards consistently demonstrate excellent precision, with coefficients of variation (%CV) generally at or below 5%.[1] This high level of precision is crucial for detecting small but significant changes in drug concentration. While methods using other internal standards like Gabapentin also yield acceptable accuracy and precision within regulatory limits[4][5], the use of a stable isotope-labeled standard is the gold standard for mitigating analytical variability.
Experimental Protocols
The following is a generalized experimental protocol for the bioanalysis of Pregabalin in human plasma using a deuterium-labeled internal standard, based on common methodologies described in the literature.[1][2][3]
1. Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of human plasma, add 50 µL of the internal standard working solution (this compound or Pregabalin-d4).
-
Add 500 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the samples at 3500 rpm for 5 minutes.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 400 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Thermo Hypurity C18 (4.6 mm × 150 mm, 5.0 µm) or equivalent.[1]
-
Mobile Phase: Isocratic elution with Methanol: 0.1% Formic Acid in Water (80:20 v/v).[2]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: API-4000 or equivalent triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, and Heater Gas).
Visualizing the Bioanalytical Workflow
To further elucidate the experimental process, the following diagrams illustrate the key stages of the bioanalytical workflow.
Caption: Bioanalytical workflow for Pregabalin quantification.
Caption: Logical relationship of internal standard use in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontagelab.com [frontagelab.com]
- 4. researchgate.net [researchgate.net]
- 5. A Validated Fluorometric Method for the Rapid Determination of Pregabalin in Human Plasma Applied to Patients With Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
A Comparative Guide to Internal Standards for Pregabalin Bioanalysis: (Rac)-Pregabalin-d10 vs. 13C-Labeled Pregabalin
In the quantitative bioanalysis of pregabalin, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This guide provides a comprehensive comparison between two types of SIL internal standards for pregabalin: deuterated ((Rac)-Pregabalin-d10) and 13C-labeled pregabalin.
Theoretical Comparison: Deuterated vs. 13C-Labeled Internal Standards
Stable isotope-labeled internal standards are designed to mimic the analyte of interest throughout the analytical process, thereby compensating for variability in sample extraction, matrix effects, and instrument response. The key difference between deuterated and 13C-labeled standards lies in the isotopes used and their impact on the molecule's properties.
Key Considerations:
-
Isotopic Effect: Deuterium (²H or D) has a significantly larger mass difference compared to protium (¹H) than ¹³C has to ¹²C. This can lead to a more pronounced "isotopic effect" in deuterated standards. This effect can manifest as slight differences in chromatographic retention times between the analyte and the IS. If the analyte and IS separate, they may be subjected to different degrees of matrix-induced ion suppression or enhancement in the mass spectrometer, potentially compromising accuracy.
-
Chromatographic Co-elution: Ideally, the IS should co-elute with the analyte to experience the same matrix effects. Due to the minimal isotopic effect, ¹³C-labeled standards are more likely to perfectly co-elute with the unlabeled analyte. Deuterated standards, especially those with a high number of deuterium atoms like d10, may exhibit a slight retention time shift.
-
Chemical Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While this can enhance stability against some metabolic processes, it can also alter fragmentation patterns in the mass spectrometer. More importantly, hydrogen atoms in certain positions on a molecule can be exchangeable, leading to the loss of the deuterium label. ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange, offering superior stability.
-
Commercial Availability and Cost: Deuterated standards are often more readily available and less expensive to synthesize than their ¹³C-labeled counterparts.
Caption: Workflow for selecting an internal standard for pregabalin bioanalysis.
Performance Data: Deuterated Internal Standard
While specific data for this compound is limited, a study detailing the validation of an LC-MS/MS method for pregabalin in human plasma using pregabalin-d4 as the internal standard provides valuable performance metrics that can be considered representative for a deuterated analog.
Summary of Quantitative Data for Pregabalin Analysis using Pregabalin-d4 IS
| Performance Parameter | Result |
| Linearity Range | 50 - 50,000 ng/mL (r² > 0.99) |
| Intra-run Precision (%CV) | ≤ 5.8% |
| Inter-run Precision (%CV) | ≤ 6.9% |
| Intra-run Accuracy (%Bias) | -2.7% to 3.3% |
| Inter-run Accuracy (%Bias) | -1.5% to 2.1% |
| Recovery | 101.0% ± 2.8% |
| Matrix Effect | 103.0% to 106.0% |
Data extracted from a study validating a robust high-throughput method for pregabalin in human plasma.[1]
Experimental Protocols
Below is a detailed methodology from the study utilizing pregabalin-d4 as the internal standard.
Sample Preparation (Protein Precipitation)
-
To 50 µL of a human plasma sample, add the internal standard (pregabalin-d4).
-
Precipitate proteins by adding 500 µL of methanol.
-
Vortex the mixture.
-
Centrifuge for 5 minutes at 3500 rpm.
-
Transfer 200 µL of the supernatant and mix with 400 µL of purified water.
-
Inject 20 µL of the final solution into the LC-MS/MS system.[1]
LC-MS/MS Conditions
-
LC System: Shimadzu LC-20AC
-
Mass Spectrometer: Sciex API4000
-
Column: Synergi Max-RP, 50 x 2.0 mm, 4 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 100% methanol
-
Flow Rate: Gradient
-
Ionization Mode: Turbo Ion Spray (ESI), Positive
-
Run Time: 3.2 minutes[1]
Caption: Bioanalytical workflow using a deuterated internal standard.
Discussion and Recommendations
The experimental data for pregabalin-d4 demonstrates that a deuterated internal standard can provide excellent performance, with high accuracy, precision, and recovery. The reported matrix effect, being close to 100%, indicates that the internal standard effectively compensated for signal suppression or enhancement.
However, the theoretical advantages of ¹³C-labeled internal standards remain compelling. The primary benefit of a ¹³C-labeled pregabalin would be the near-certainty of co-elution with the native analyte. This is particularly important in high-throughput settings where very short chromatographic run times are employed, as even a small retention time difference can lead to the analyte and IS eluting in regions with different matrix compositions. This co-elution minimizes the risk of differential matrix effects, providing an additional layer of robustness to the assay.
-
This compound (and other deuterated analogs like d4) is a proven and effective internal standard for the bioanalysis of pregabalin. It is generally more accessible and cost-effective. However, careful validation is required to ensure that any potential chromatographic separation from the analyte does not adversely impact the results.
-
13C-Labeled Pregabalin is theoretically the superior choice. Its use is expected to eliminate concerns about isotopic effects on chromatography, ensuring the most accurate correction for matrix effects. The primary drawbacks are likely to be higher cost and more limited commercial availability.
For routine analyses where a method has been thoroughly validated, a deuterated internal standard like this compound is a reliable option. For the development of new high-throughput assays, or in situations where matrix effects are particularly challenging, the use of a ¹³C-labeled pregabalin internal standard is highly recommended to ensure the highest level of data quality and confidence.
References
Deuterium Isotope Effect on Pregabalin Retention Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated internal standards is a cornerstone of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This practice assumes that the deuterated analog and the analyte are chemically identical and, therefore, co-elute. However, the substitution of hydrogen with deuterium can lead to a phenomenon known as the chromatographic isotope effect, resulting in a shift in retention time. This guide provides a comparative analysis of the anticipated isotope effect of deuterium on the retention time of pregabalin, supported by general principles of chromatography and data from related studies.
Understanding the Isotope Effect in Chromatography
The substitution of hydrogen with the heavier isotope deuterium can influence a molecule's physicochemical properties in subtle ways. In reversed-phase liquid chromatography (RPLC), the primary mechanism of separation is based on the hydrophobic interactions between the analyte and the stationary phase. Deuterium atoms are known to be slightly more polarizable and can form slightly stronger intermolecular bonds (like hydrogen bonds) than protium (¹H). This can lead to a marginal increase in the hydrophilicity of the molecule. Consequently, in RPLC, a deuterated compound is expected to have a slightly weaker interaction with the nonpolar stationary phase, resulting in a shorter retention time compared to its non-deuterated counterpart.[1][2][3]
The magnitude of this retention time shift is influenced by several factors:
-
Number and position of deuterium atoms: A greater number of deuterium substitutions can lead to a more pronounced effect.[1][2]
-
Molecular structure of the analyte: The effect can be more or less significant depending on the overall structure and functional groups of the molecule.
-
Chromatographic conditions: The choice of stationary phase, mobile phase composition, pH, and temperature can all modulate the isotope effect.
Comparison of Pregabalin and Deuterated Pregabalin (Pregabalin-d4)
While a precise quantitative comparison of retention times from a single study is not available, the following table summarizes typical chromatographic conditions used in the analysis of pregabalin where pregabalin-d4 was used as an internal standard. This provides an overview of the analytical systems where this potential isotope effect would be relevant.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography Mode | Reversed-Phase LC-MS/MS | Reversed-Phase LC-MS/MS | Reversed-Phase LC-MS/MS |
| Stationary Phase | Synergi Max-RP (80Å, 4 µm, 50 x 2.0 mm)[4] | Poroshell 120 EC-C18[5] | Thermo Hypurity C18 (4.6 mm × 150 mm, 5.0 µm)[6][7] |
| Mobile Phase A | 0.1% formic acid in water[4] | Not specified | 10 mM ammonium formate in water[6][7] |
| Mobile Phase B | 100% methanol[4] | Not specified | Methanol[6][7] |
| Flow Rate | 0.6 mL/min[4] | 1 mL/min[5] | Not specified |
| Gradient | Gradient elution[4] | Isocratic[5] | Isocratic[6][7] |
| Internal Standard | Pregabalin-d4[4] | Pregabalin-d4[5] | Pregabalin-d4[6][7] |
Note: The absence of specific retention time data for both pregabalin and pregabalin-d4 in these publications prevents a direct quantitative comparison.
Experimental Protocol for Investigating the Isotope Effect
To definitively determine the retention time shift between pregabalin and pregabalin-d4, the following experimental protocol is proposed:
1. Sample Preparation:
- Prepare individual standard solutions of pregabalin and pregabalin-d4 of known concentrations in a suitable solvent (e.g., methanol/water).
- Prepare a mixed solution containing both pregabalin and pregabalin-d4.
2. Chromatographic Conditions:
- Column: A high-resolution reversed-phase column, such as a C18 or C8, with a particle size of ≤ 3 µm.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B). A shallow gradient is recommended to maximize the separation of the two compounds.
- Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
- Column Temperature: Maintain a constant and controlled temperature (e.g., 40 °C) to ensure reproducibility.
- Injection Volume: A consistent injection volume for all samples.
3. Mass Spectrometric Detection:
- Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
- Optimize the MRM transitions for both pregabalin and pregabalin-d4.
- Pregabalin: e.g., m/z 160.1 → 142.1
- Pregabalin-d4: e.g., m/z 164.1 → 146.1
- Acquire data for the individual and mixed standard solutions.
4. Data Analysis:
- Overlay the chromatograms of pregabalin and pregabalin-d4 from the mixed standard injection.
- Determine the retention time at the apex of each peak.
- Calculate the difference in retention time (Δt_R) between pregabalin and pregabalin-d4.
- Calculate the chromatographic separation factor (α) using the formula: α = (t_R(pregabalin) - t_0) / (t_R(pregabalin-d4) - t_0), where t_0 is the column dead time.
Workflow for Isotope Effect Investigation
Caption: Experimental workflow for determining the deuterium isotope effect on pregabalin retention time.
Alternative Analytical Methods
While LC-MS/MS is the most common method for the analysis of pregabalin and its deuterated analogs, other techniques have also been reported. These methods may or may not be suitable for distinguishing between the deuterated and non-deuterated forms, as they often rely on different separation and detection principles.
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD): These methods typically require derivatization of pregabalin to introduce a chromophore or fluorophore, as pregabalin itself lacks a suitable UV chromophore.[8][9] The separation is still based on chromatography, so an isotope effect on retention time would be expected.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique also requires derivatization to make pregabalin volatile. The separation in GC is based on boiling point and interactions with the stationary phase, where subtle differences due to deuteration could also lead to retention time shifts.
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio. While less common for routine analysis of pregabalin, it offers a different separation mechanism where the isotope effect might be less pronounced compared to chromatography.[3]
Conclusion
While direct experimental data on the retention time difference between pregabalin and pregabalin-d4 is scarce, fundamental principles of chromatography predict a small but potentially measurable isotope effect. In reversed-phase liquid chromatography, it is anticipated that pregabalin-d4 will elute slightly earlier than its non-deuterated counterpart. For highly accurate quantitative bioanalysis, it is crucial for researchers to be aware of this potential for chromatographic separation and to develop and validate their methods accordingly. The experimental workflow provided in this guide offers a clear path to characterizing the specific isotope effect for pregabalin under defined chromatographic conditions.
References
- 1. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontagelab.com [frontagelab.com]
- 5. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Pregabalin Purification
For researchers, scientists, and professionals in drug development, the efficient extraction of pregabalin from complex matrices is a critical step in bioanalysis, pharmacokinetic studies, and quality control. This guide provides a comprehensive comparison of two common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), supported by experimental data and detailed protocols to inform methodology selection.
The choice between SPE and LLE for pregabalin extraction hinges on a variety of factors including the desired level of purity, sample volume, throughput requirements, and the complexity of the sample matrix. While both methods are capable of isolating pregabalin, they differ significantly in their principles, workflows, and overall efficiency.
Data Summary: Extraction Efficiency at a Glance
The following table summarizes the key quantitative performance metrics for SPE and LLE in the context of pregabalin extraction from biological matrices, primarily plasma and urine.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery Rate | 86.49% to >92%[1][2] | Generally lower and more variable than SPE |
| Reproducibility | High, with Relative Standard Deviations (RSDs) often below 7%[1] | Moderate, susceptible to emulsion formation and phase separation issues |
| Selectivity | High, tunable by sorbent chemistry | Moderate, based on analyte partitioning |
| Solvent Consumption | Lower | Higher |
| Automation Potential | High | Moderate |
| Throughput | High | Lower |
Experimental Workflows: A Visual Comparison
The fundamental differences in the procedural steps of SPE and LLE are visualized in the diagrams below.
Detailed Experimental Protocols
Below are representative protocols for the extraction of pregabalin using both SPE and LLE techniques, as adapted from published methodologies.
Solid-Phase Extraction (SPE) Protocol for Pregabalin in Rat Plasma
This protocol is based on a validated bioanalytical method utilizing a mixed-mode cation exchange SPE cartridge.[2]
-
Sorbent Conditioning: The SPE cartridge (e.g., Thermo Scientific SOLA CX) is conditioned with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 100 µL of rat plasma, an internal standard (e.g., Pregabalin-D4) is added. The sample is then acidified, typically with formic acid.
-
Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of water to remove endogenous materials and other interferences.
-
Elution: Pregabalin and the internal standard are eluted from the cartridge with 1.5 mL of a methanol:0.1% formic acid solution (60:40 v/v).
-
Analysis: The eluate is collected and can be directly injected into an LC-MS/MS system for quantification.
Liquid-Liquid Extraction (LLE) Protocol for Pregabalin in Human Plasma
This protocol describes a general LLE procedure for pregabalin, which often requires derivatization for detection by HPLC-DAD.[3]
-
Sample Preparation: To a known volume of human plasma (e.g., 500 µL), an internal standard is added.
-
pH Adjustment: The plasma sample is acidified by adding an acid such as 4N HCl.
-
Extraction: An immiscible organic solvent, such as dichloromethane (2 mL), is added to the sample.[3]
-
Mixing and Centrifugation: The mixture is vortexed for several minutes to facilitate the partitioning of pregabalin into the organic layer. Subsequently, the sample is centrifuged to separate the aqueous and organic phases.
-
Collection: The organic layer (bottom layer for dichloromethane) is carefully transferred to a clean tube.
-
Evaporation and Reconstitution: The organic solvent is evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a suitable mobile phase for analysis.
Performance Comparison in Detail
Solid-Phase Extraction (SPE) offers superior selectivity and higher recovery rates for pregabalin. The use of specialized sorbents, such as mixed-mode cation exchange, allows for strong retention of the amine-containing pregabalin molecule while effectively washing away interfering matrix components. This results in cleaner extracts and reduced ion suppression in mass spectrometry-based analyses. Studies have demonstrated SPE recovery rates for pregabalin to be consistently high, often exceeding 85% and in some cases over 90%.[1][2][4] The structured nature of the SPE workflow also lends itself well to automation, significantly increasing sample throughput.
Liquid-Liquid Extraction (LLE) , while being a more traditional and often less expensive technique, generally exhibits lower and more variable recovery for polar compounds like pregabalin. The efficiency of LLE is highly dependent on the choice of solvent and the pH of the aqueous phase. For pregabalin, achieving a high partition coefficient into an organic solvent can be challenging due to its zwitterionic nature. Furthermore, LLE is more prone to the formation of emulsions, which can complicate phase separation and lead to analyte loss. The manual nature of LLE also makes it more labor-intensive and less suitable for high-throughput applications compared to SPE. While direct comparative studies are limited, the inherent advantages of SPE in terms of selectivity and reproducibility make it the preferred method for sensitive and high-throughput bioanalytical applications for pregabalin.
References
A Comparative Guide to Liquid Chromatography Columns for Pregabalin Analysis
For researchers, scientists, and drug development professionals, selecting the optimal Liquid Chromatography (LC) column is a critical step in the accurate and efficient analysis of pregabalin. This guide provides an objective comparison of the performance of various LC columns, supported by experimental data, to aid in this selection process. We will delve into the specifics of reversed-phase and chiral columns, offering detailed experimental protocols and a clear visualization of the analytical workflow.
Performance Comparison of LC Columns
The selection of an appropriate LC column for pregabalin analysis is contingent on the specific analytical goal, whether it be routine quantification in pharmaceutical formulations or the chiral separation of its enantiomers. The following tables summarize the performance data of different column types based on published studies.
Reversed-Phase Columns
Reversed-phase chromatography is a common choice for the routine analysis of pregabalin, often requiring derivatization for UV detection due to the molecule's lack of a significant chromophore.
| Column Type | Stationary Phase | Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Reference |
| Hypersil BDS | C8 | 150 x 4.6 mm, 5 µm | Phosphate Buffer (pH 6.9) : Acetonitrile (95:5 v/v) | 1.0 | Not Specified | < 1.5 | [1] |
| Kromasil | C18 | 250 x 4.6 mm, 5 µm | Acetonitrile : 0.1% Trifluoroacetic Acid (15:85 v/v) | 1.0 | 2.71 | Not Specified | [2] |
| Nova-Pak | C18 | Not Specified | Acetonitrile : 50 mM Sodium Dihydrogen Phosphate (pH 2.5) (60:40 v/v) | Not Specified | Not Specified | Not Specified | [3] |
| Eclipse Plus | C18 | 4.6 x 250 mm, 5 µm | Not Specified | 1.0 | Not Specified | 0.8 | [4] |
| Discovery | C18 | 250 x 4.6 mm, 5 µm | 0.1% Orthophosphoric Acid : Acetonitrile (50:50 v/v) | 1.0 | 3.020 | 1.3 | [5] |
| Lichrospher | C18 | 250 x 4.6 mm, 5 µm | 0.5% Triethylamine (pH 3.0) : Acetonitrile (55:45 v/v) | 1.0 | Not Specified | Not Specified | [6] |
Chiral Columns
For the separation of pregabalin's enantiomers, chiral stationary phases are necessary. This is crucial for determining the enantiomeric purity of the active S-enantiomer.
| Column Type | Stationary Phase | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Key Findings | Reference |
| CHIRALPAK ZWIX(+) | Zwitterionic selector | 150 x 3.0 mm i.d. | 5 mM Ammonium Formate + 5 mM Formic Acid in Methanol/Water (96/4, v/v) | 0.5 | MS | LOD: 1 ng/mL, LOQ: 5 ng/mL | [7] |
| CHIRALPAK ZWIX(+) | Zwitterionic selector | 250 x 4.0 mm i.d. | 5 mM Ammonium Hydrogen Orthophosphate in Methanol/Water (90/10, v/v) | 0.5 | UV (212 nm) | LOD: 2 µg/mL, LOQ: 6 µg/mL | [7] |
| Macrocyclic Glycopeptide | Not Specified | Not Specified | Mass spectrometry compatible solvents and modifiers | Not Specified | MS/MS | Baseline resolution of enantiomers achieved. | [8] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key experiments in pregabalin analysis.
Reversed-Phase HPLC Method for Quantification
This protocol is based on a method for the determination of pregabalin in capsule dosage form[1].
1. Chromatographic Conditions:
-
Column: Hypersil BDS, C8, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of phosphate buffer (pH 6.9) and acetonitrile in a ratio of 95:5 (v/v). The phosphate buffer is prepared by dissolving 1.2 g of monobasic potassium phosphate in 1 liter of water and adjusting the pH to 6.9.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Photodiode Array (PDA) detector at 200 nm.
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of pregabalin reference standard in the mobile phase to obtain a known concentration.
3. Sample Preparation:
-
For capsule dosage forms, the contents of the capsules are emptied, and a portion of the powder equivalent to a specific amount of pregabalin is accurately weighed.
-
The powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to a suitable concentration.
-
The final solution is filtered through a 0.45 µm nylon membrane filter before injection.
4. System Suitability:
-
The system suitability is checked by injecting the standard solution. The tailing factor for the pregabalin peak should be less than 1.5.
Chiral Separation by HPLC-MS
This protocol is for the direct enantiomeric separation of pregabalin using a zwitterionic chiral selector[7].
1. Chromatographic Conditions:
-
Column: CHIRALPAK ZWIX(+), 150 x 3.0 mm i.d.
-
Mobile Phase: 5 mM ammonium formate and 5 mM formic acid in a methanol/water mixture (96/4, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive-ion mode electrospray ionization (ESI).
-
Interface Temperature: 200°C.
-
Capillary Voltage: 1500 V.
-
Fragmentation Voltage: 70 V.
-
Nebulizer and Drying Gas: Nitrogen.
-
Nebulizer Pressure: 50 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 250°C.
3. Standard and Sample Preparation:
-
Prepare solutions of pregabalin enantiomers in a suitable solvent, such as a methanol/water mixture.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for planning and execution. The following diagram illustrates the typical steps involved in the LC analysis of pregabalin.
Caption: Experimental workflow for the LC analysis of pregabalin.
References
- 1. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. asianpubs.org [asianpubs.org]
- 4. agilent.com [agilent.com]
- 5. scientificliterature.org [scientificliterature.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a direct enantiomeric separation of pregabalin to support isolated perfused rat kidney studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Using a Racemic Deuterated Standard in Enantioselective Assays: A Comparative Guide
In the landscape of drug development and clinical research, the accurate quantification of enantiomers in biological matrices is paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, regulatory bodies often require the stereospecific monitoring of chiral drugs. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy heavily relies on the proper use of an internal standard (IS).[1][2]
While several internal standard strategies exist, the use of a racemic mixture of a stable isotope-labeled (SIL) analyte, particularly a deuterated one, has emerged as a superior approach for enantioselective assays. This guide provides a detailed comparison of internal standard strategies, supported by experimental principles, to justify the selection of a racemic deuterated standard.
The Challenge: Compensating for Variability in Bioanalysis
Quantitative bioanalysis is susceptible to variability from multiple sources that can compromise accuracy and precision.[1] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for these variations.[1][3] Key sources of variability include:
-
Sample Preparation: Analyte loss can occur during extraction, dilution, and reconstitution steps.[1]
-
Chromatographic Separation: Minor shifts in retention time can affect peak integration and expose the analyte to different matrix components.
-
Mass Spectrometric Detection: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[1][4]
An ideal internal standard should mimic the analyte's behavior throughout this entire process to provide reliable normalization.[3]
Comparison of Internal Standard Strategies
The choice of internal standard is a critical decision in method development.[5] The most common types are structural analogs and stable isotope-labeled (SIL) standards.[1][6] For enantioselective assays, the SIL strategy can be further divided into using a single deuterated enantiomer or a racemic deuterated mixture.
| Internal Standard (IS) Strategy | Principle | Advantages | Disadvantages |
| Structural Analog IS | A compound with similar chemical and physical properties to the analyte, but a different molecular weight.[6] | - Lower cost and wider availability.[7] - No risk of isotopic cross-talk with the analyte. | - Different retention times and extraction recoveries can lead to differential matrix effects and inaccurate correction.[7] - May not co-elute perfectly, failing to compensate for matrix effects that are highly localized in the chromatogram.[8] |
| Single Enantiomer Deuterated IS | A deuterated version of one of the analyte's enantiomers (e.g., d3-(R)-enantiomer). | - Co-elutes and experiences identical matrix effects as its corresponding non-deuterated enantiomer. | - May not perfectly co-elute with the other enantiomer due to the deuterium isotope effect, potentially leading to inaccurate quantification of the second enantiomer.[9] - Requires separate synthesis and validation if both deuterated enantiomers are used. |
| Racemic Deuterated IS | A 1:1 mixture of the deuterated (R)- and (S)-enantiomers of the analyte. | - Optimal Correction: Each deuterated enantiomer co-elutes perfectly with its corresponding non-deuterated analyte enantiomer, ensuring the most accurate correction for matrix effects and extraction variability for both.[8] - Efficiency: A single IS solution can be used for the simultaneous and accurate quantification of both analyte enantiomers. - Robustness: Considered the "gold standard" for mitigating variability in LC-MS/MS assays.[10] | - Higher cost of synthesis compared to structural analogs.[7] - Requires careful evaluation of isotopic purity to prevent cross-interference with the analyte signal.[11] - A significant mass difference (ideally >3 Da) is needed to prevent isotopic crosstalk.[1] |
The Core Justification for a Racemic Deuterated Standard
The primary justification for using a racemic deuterated internal standard lies in its ability to provide the most accurate correction for both enantiomers simultaneously. The key principle is co-elution . A stable isotope-labeled internal standard is considered the most appropriate choice because it shares nearly identical chemical and physical properties with the analyte.[9][12] This ensures it behaves similarly during sample extraction and ionization.[1][13]
In chiral chromatography, even small differences in chemical structure can lead to separation. While deuterium labeling can sometimes cause a slight shift in retention time (an "isotope effect"), a deuterated enantiomer will still co-elute more perfectly with its non-deuterated counterpart than any structural analog.[8][9]
By using a racemic mixture of the deuterated standard, each analyte enantiomer is paired with its identical, mass-shifted twin. The (R)-analyte is corrected by the (R)-deuterated IS, and the (S)-analyte is corrected by the (S)-deuterated IS. This one-to-one tracking ensures that any variability, especially unpredictable matrix effects, is accounted for with the highest possible fidelity for both enantiomers.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
- 5. en.cmicgroup.com [en.cmicgroup.com]
- 6. cerilliant.com [cerilliant.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for (Rac)-Pregabalin-d10
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of (Rac)-Pregabalin-d10, a deuterated form of a controlled substance, ensuring the safety of personnel and the protection of the environment.
This compound, like its non-deuterated counterpart, is classified as a controlled substance in many jurisdictions, including as a Schedule V drug in the United States and a Schedule 3 Controlled Drug in the United Kingdom.[1][2] Therefore, its disposal is subject to stringent regulations. The primary principle mandated by regulatory bodies like the U.S. Drug Enforcement Administration (DEA) is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that would allow for misuse.[1][3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local safety guidelines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, avoid generating dust.[6] Carefully sweep or vacuum the spilled material into a suitable container for disposal.[5] Clean the affected surface thoroughly to remove any residual contamination.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for controlled substances and chemical waste.
-
Segregation and Labeling:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Collect all waste containing this compound, including pure compound, contaminated materials (e.g., weighing boats, gloves), and solutions, in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste: this compound," along with any other components of the waste, and display the appropriate hazard pictograms.
-
-
On-Site Destruction (for DEA Registrants):
-
If your laboratory is registered with the DEA to destroy controlled substances on-site, a method that renders the compound non-retrievable must be used. Incineration is a common and effective method.
-
The destruction process must be witnessed by at least two authorized employees.[1]
-
Meticulous records of the destruction must be maintained, including the quantity destroyed, the method of destruction, and the signatures of the witnesses. These records must be kept for a minimum of two years and be available for inspection by the DEA.[1][7]
-
-
Third-Party Disposal:
-
For laboratories not equipped or authorized for on-site destruction, a licensed hazardous waste disposal contractor must be used.
-
Ensure the contractor is certified to handle and dispose of controlled substances.
-
Package the waste container according to the contractor's specifications and Department of Transportation (DOT) regulations.
-
Complete all necessary waste manifest forms accurately and retain copies for your records.
-
-
Prohibited Disposal Methods:
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes key regulatory and safety information.
| Parameter | Guideline | Source |
| Regulatory Status (US) | Schedule V Controlled Substance | DEA |
| Regulatory Status (UK) | Schedule 3 Controlled Drug | [2] |
| Disposal Standard | Must be rendered "non-retrievable" | [1][3][4][9] |
| On-Site Destruction Witnessing | Minimum of two authorized employees | [1] |
| Record Retention Period | Minimum of two years | [1][7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
- 1. danielshealth.com [danielshealth.com]
- 2. england.nhs.uk [england.nhs.uk]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. ashp.org [ashp.org]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
Essential Safety and Logistical Information for Handling (Rac)-Pregabalin-d10
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This document provides a comprehensive operational and disposal plan for (Rac)-Pregabalin-d10, a deuterated analog of Pregabalin. The following procedures are designed to minimize risk and ensure the integrity of your research.
This compound is a stable, non-radioactive isotopically labeled compound.[1] While the deuteration does not significantly alter the chemical hazards compared to its non-deuterated counterpart, it is crucial to handle it with the same level of care. The Safety Data Sheet (SDS) for Pregabalin indicates that the compound can cause serious eye damage, may lead to drowsiness or dizziness, is suspected of harming fertility or an unborn child, and may cause organ damage through prolonged or repeated exposure.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for various stages of handling this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Receiving and Storage | General Laboratory Ventilation | Nitrile Gloves | Safety Glasses with Side Shields | Not generally required | Laboratory Coat |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Powder Containment Hood | Nitrile Gloves (inspect before use)[4] | Tightly fitting Safety Goggles[4][5] | N95 or higher rated respirator (if dust is generated)[6][7] | Laboratory Coat (fully buttoned) |
| Dissolving and Solution Handling | Chemical Fume Hood | Nitrile Gloves | Tightly fitting Safety Goggles[4][5] | Not generally required if handled in a fume hood | Laboratory Coat |
| Spill Cleanup (Solid) | General Laboratory Ventilation | Heavy-duty Nitrile Gloves | Tightly fitting Safety Goggles[4][5] | N95 or higher rated respirator[6][7] | Disposable Coveralls (if significant spill) |
| Waste Disposal | Chemical Fume Hood | Nitrile Gloves | Safety Glasses with Side Shields | Not generally required | Laboratory Coat |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Keep the container tightly closed when not in use.[4] The recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years).[8]
2. Weighing and Aliquoting (Solid Form):
-
All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood or a powder containment hood to avoid inhalation of dust particles.[4][8]
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Use dedicated spatulas and weighing boats.
-
Handle the powder carefully to minimize the generation of dust.
-
After weighing, securely seal the primary container and clean all equipment and the work surface.
3. Dissolving the Compound:
-
The process of dissolving this compound should be carried out in a chemical fume hood.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
4. Handling of Solutions:
-
Always wear appropriate PPE when handling solutions of this compound.
-
Use a calibrated pipette for accurate transfer of the solution.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous chemical waste.
1. Solid Waste:
-
Collect all solid waste, including contaminated weighing boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste and must be kept closed when not in use.[9]
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.[10] For example, halogenated and non-halogenated solvent wastes should be collected separately.[10]
-
Aqueous waste should be collected separately from organic solvent waste.[10]
3. Empty Containers:
-
A container that held this compound is considered hazardous waste.
-
If the container held an acutely hazardous waste, it must be triple-rinsed, and the rinsate collected as hazardous waste.[10]
-
For non-acutely hazardous waste containers, all contents should be removed, and the container can then be disposed of as regular trash after defacing the label.[9] Given the hazards of Pregabalin, it is prudent to treat the empty container as hazardous waste.
4. Final Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous material disposal company.[4] Do not pour any waste containing this compound down the drain.[9]
-
Follow all federal, state, and local regulations for the disposal of hazardous waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. assets.lgcstandards.com [assets.lgcstandards.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. abmole.com [abmole.com]
- 9. vumc.org [vumc.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
